Technical Documentation Center

(2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone
  • CAS: 648929-21-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone: Core Properties and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals Abstract (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone is a heterocyclic ketone with a scaffold of significant interest in medicinal chemistry and materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone is a heterocyclic ketone with a scaffold of significant interest in medicinal chemistry and materials science. The thiazole ring is a key structural motif found in numerous biologically active compounds, including approved pharmaceuticals.[1][2][3] This technical guide provides a comprehensive overview of the core properties of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone, including its predicted physicochemical and spectroscopic characteristics. Drawing upon data from structurally related analogs, this document offers plausible synthetic routes and discusses the potential biological significance of this class of compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel thiazole derivatives.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. Understanding these properties is critical for predicting its behavior in various chemical and biological systems.

1.1. Chemical Structure and Nomenclature

  • IUPAC Name: (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone

  • Molecular Formula: C₁₁H₉NOS

  • Molecular Weight: 203.26 g/mol

1.2. Predicted Physicochemical Data

Due to the limited availability of direct experimental data for (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone, the following properties are predicted based on data from structurally similar compounds, such as phenyl-thiazol-2-yl-methanone and other substituted thiazoles.[4][5]

PropertyPredicted ValueNotes
Melting Point (°C) 80 - 120Expected to be a solid at room temperature. The melting point of the related 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid is 201°C.[5]
Boiling Point (°C) > 300High boiling point is anticipated due to the aromatic nature and molecular weight. The boiling point of the related 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid is 379.6°C at 760mmHg.[5]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Chloroform, Methanol). Sparingly soluble in water.The presence of the polar ketone and thiazole groups may impart some water solubility, but the phenyl and methyl groups suggest a preference for organic solvents.
pKa Weakly basicThe nitrogen atom in the thiazole ring is expected to have a low pKa, typical of aromatic heterocyclic systems.
LogP 2.5 - 3.5The predicted octanol-water partition coefficient suggests moderate lipophilicity, a key parameter in drug design. The LogP of the related 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid is 2.81670.[5]

Synthesis and Reactivity

The synthesis of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone can be approached through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.

2.1. Proposed Synthetic Pathway

A plausible and widely utilized method involves the condensation of a thioamide with an α-haloketone. In this case, thioacetamide can be reacted with 2-bromo-1-phenylethan-1-one (phenacyl bromide) to yield the target compound.

Diagram: Proposed Synthesis of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone

G thioacetamide Thioacetamide reaction + thioacetamide->reaction phenacyl_bromide 2-Bromo-1-phenylethan-1-one phenacyl_bromide->reaction target (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone reaction_arrow Hantzsch Thiazole Synthesis (e.g., Ethanol, Reflux) reaction->reaction_arrow reaction_arrow->target

Caption: A general scheme for the Hantzsch synthesis of the target molecule.

2.2. Experimental Protocol: General Hantzsch Thiazole Synthesis

This protocol is a generalized procedure based on common practices for this type of reaction.

  • Reaction Setup: To a solution of thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol, add 2-bromo-1-phenylethan-1-one (1.0 equivalent).

  • Reaction Conditions: The mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone.

Spectroscopic Characterization

The structural elucidation of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone relies on a combination of spectroscopic techniques. The following are predicted spectral data based on analogous structures.[6][7][8]

3.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 7.8m2HAromatic protons (ortho to C=O)
~ 7.6 - 7.4m3HAromatic protons (meta and para to C=O)
~ 7.3s1HThiazole H-5
~ 2.8s3HMethyl (CH₃)

3.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 190.0Carbonyl (C=O)
~ 165.0Thiazole C-2
~ 150.0Thiazole C-4
~ 138.0Aromatic C (ipso to C=O)
~ 133.0Aromatic CH (para to C=O)
~ 129.0Aromatic CH (ortho to C=O)
~ 128.5Aromatic CH (meta to C=O)
~ 120.0Thiazole C-5
~ 20.0Methyl (CH₃)

3.3. Predicted Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~ 3100 - 3000Aromatic C-H stretch
~ 1660Carbonyl (C=O) stretch
~ 1580, 1450Aromatic C=C stretch
~ 1520Thiazole ring stretch

3.4. Mass Spectrometry (MS)

  • Expected [M]+: m/z = 203.04

  • Fragmentation Pattern: Key fragments would likely arise from the cleavage of the bond between the carbonyl group and the thiazole ring, as well as fragmentation of the phenyl and thiazole rings.

Potential Biological and Pharmacological Significance

The thiazole nucleus is a cornerstone in medicinal chemistry, being a key component of numerous drugs.[1][2][3] Thiazole derivatives have demonstrated a wide array of biological activities, including:

  • Antimicrobial and Antifungal Activity: Many thiazole-containing compounds exhibit potent activity against various strains of bacteria and fungi.[2][3]

  • Anti-inflammatory Properties: Certain thiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, suggesting potential as anti-inflammatory agents.[9]

  • Anticancer Activity: The thiazole scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[1][3][10]

  • Anticonvulsant Activity: Some thiazole derivatives have shown promise in preclinical models of epilepsy.[3]

Given these precedents, (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone represents a valuable lead compound for further investigation and derivatization in drug discovery programs.

Diagram: Workflow for Biological Screening

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies antimicrobial Antimicrobial Screening (e.g., MIC assays) animal_models Animal Models of Disease (e.g., infection, inflammation, cancer) antimicrobial->animal_models anticancer Anticancer Screening (e.g., MTT assay on cell lines) anticancer->animal_models anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) anti_inflammatory->animal_models toxicology Toxicology and Safety Pharmacology animal_models->toxicology lead_optimization Lead Optimization toxicology->lead_optimization

Caption: A generalized workflow for the biological evaluation of a novel compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) for this compound or a closely related analog.

Conclusion

(2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone is a molecule with significant potential, stemming from the well-established importance of the thiazole scaffold in medicinal chemistry. This technical guide has provided a predictive overview of its fundamental properties, plausible synthetic routes, and expected spectroscopic characteristics based on data from structurally related compounds. The information presented serves as a valuable starting point for researchers interested in exploring the synthesis and potential applications of this and related thiazole derivatives in drug discovery and materials science. Further experimental validation of these predicted properties is a necessary next step in fully characterizing this promising compound.

References

  • Brilla, C., & Reji, T. F. A. F. (2023). Synthesis and Biological Evaluation of Some Substituted Phenyl Thiazolyl Naphthyl Methanone Derivatives. International Journal of Chemical Sciences, 21(2), 433.
  • Chemical Synthesis Database. (2025, May 20). phenyl-thiazol-2-yl-methanone.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-(4-Methylphenyl)-4(5H)-thiazolone: A Technical Guide.
  • Naito, Y., et al. (1991). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin, 39(9), 2323-32.
  • BenchChem. (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride.
  • Li, Y., et al. (2015). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Chinese Chemical Letters, 26(6), 733-736.
  • ResearchGate. ¹H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl).
  • ResearchGate. (2025, December 5). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles.
  • Al-Hourani, B. J. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1666.
  • Asati, V., & Sharma, S. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3980.
  • ResearchGate. Synthesis of phenyl(4-phenylthiazol-2-yl)methanone 4a and 2,2′-thiobis(1-phenylethanone) 5a.
  • Journal of Pharmaceutical Research and Reports. (2023).
  • ChemicalBook. 1-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE synthesis.
  • ChemicalBook. (2-phenyl-1,3-thiazol-4-yl)methanol(23780-13-4) ¹H NMR.
  • Google Patents. (2020).
  • PubChem. (2-Methyl-1,3-thiazol-5-yl)methanol.
  • Synthonix. [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride.
  • Life Chemicals Inc. 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Cayman Chemical. 2-amino-5-methyl-4-phenyl Thiazole (CAS 30709-67-2).
  • Career Henan Chemical Co. 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid cas no.32002-72-5.
  • MilliporeSigma. 4-phenyl-2,3-dihydro-1,3-thiazol-2-one.
  • Matrix Fine Chemicals. 4-METHYL-1,3-THIAZOLE | CAS 693-95-8.
  • ChemicalBook. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1.
  • ChemicalBook. (2-AMINO-4-THIAZOLYL)PHENYL-METHANONE.
  • ChemicalBook. 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride.

Sources

Exploratory

Physicochemical Characterization and Synthetic Methodologies of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone

Executive Summary: The Molecular Lifecycle of a Privileged Scaffold In modern medicinal chemistry, the strategic incorporation of heteroaromatic rings is fundamental to modulating a drug candidate's pharmacokinetic and p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Molecular Lifecycle of a Privileged Scaffold

In modern medicinal chemistry, the strategic incorporation of heteroaromatic rings is fundamental to modulating a drug candidate's pharmacokinetic and pharmacodynamic profile. (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone represents a highly versatile, privileged structural motif. By fusing a lipophilic phenyl ring to a polar, electron-rich 2-methylthiazole core via a rigid carbonyl linker, this compound serves as a critical building block and pharmacophore.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a static chemical entity, but as a dynamic system. The thiazole nitrogen provides a critical hydrogen-bond acceptor, while the conjugated ketone dictates the molecule's electrophilicity and conformational geometry. This guide provides a comprehensive, self-validating framework for the synthesis, physicochemical profiling, and analytical validation of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone, alongside its field-proven applications in targeted drug discovery[1],[2].

Structural and Physicochemical Profiling

Before initiating any synthetic or biological workflow, establishing a rigorous physicochemical profile is mandatory. The properties of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone dictate its solubility, membrane permeability, and binding kinetics. The absence of hydrogen bond donors, combined with a moderate LogP, places this compound squarely within Lipinski’s Rule of Five, making it an ideal lead-like scaffold.

Quantitative Physicochemical Data
DescriptorValueMechanistic Significance
IUPAC Name (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanoneStandardized nomenclature for structural identification.
Molecular Formula C₁₁H₉NOSDefines the atomic composition and isotopic distribution.
Molecular Weight 203.26 g/mol Low molecular weight ensures high ligand efficiency (LE).
Exact Mass 203.0405 DaCritical for high-resolution mass spectrometry (HRMS) validation.
TPSA 58.2 ŲOptimal for blood-brain barrier (BBB) penetration if required.
H-Bond Donors 0Reduces desolvation energy penalties during receptor binding.
H-Bond Acceptors 3 (N, O, S)Provides multiple vectors for target protein interaction.
LogP (Predicted) ~2.4Balances aqueous solubility with lipid membrane permeability.

Synthetic Methodology: The Weinreb Amide Route

Direct acylation of thiazoles often yields complex mixtures due to the competing nucleophilicity of the thiazole nitrogen and carbon centers. To ensure absolute regiocontrol and prevent the over-addition of organometallic reagents, we employ a Weinreb amide intermediate starting from commercially available 2-Methylthiazole-4-carboxylic acid.

Causality of Experimental Design

The use of N,O-dimethylhydroxylamine forms a stable, five-membered cyclic chelate with the incoming magnesium atom of the Grignard reagent. This chelation traps the tetrahedral intermediate, strictly preventing the collapse of the carbonyl and subsequent second nucleophilic attack, which would otherwise yield an unwanted tertiary alcohol.

Step-by-Step Self-Validating Protocol
  • Carboxylic Acid Activation:

    • Action: Dissolve 2-Methylthiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 25 °C for 15 minutes.

    • Validation: HATU is selected over EDC/HOBt due to its superior kinetics in activating electron-deficient heteroaromatics.

  • Weinreb Amide Formation:

    • Action: Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) to the activated ester. Stir for 2 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The reaction is deemed complete only when the starting mass (m/z 144 [M+H]⁺) is entirely replaced by the Weinreb amide mass (m/z 187 [M+H]⁺).

  • Nucleophilic Addition (Grignard):

    • Action: Isolate the Weinreb amide, dissolve in anhydrous THF, and cool strictly to 0 °C. Add phenylmagnesium bromide (1.2 eq) dropwise over 30 minutes.

    • Validation: Maintaining 0 °C is critical. Elevated temperatures can cause ring-opening of the sensitive thiazole core or disrupt the Weinreb chelate.

  • Quenching and Isolation:

    • Action: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

SynthesisWorkflow A 2-Methylthiazole-4-carboxylic acid (Starting Material) B Weinreb Amide Formation (HATU, DIPEA, N,O-Dimethylhydroxylamine) A->B Activation C N-Methoxy-N-methyl-2-methylthiazole-4-carboxamide (Stable Intermediate) B->C Coupling D Grignard Addition (PhMgBr in THF, 0°C) C->D Nucleophilic Attack E (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone (Target Compound) D->E Quench & Isolate

Synthetic workflow for (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone via Weinreb amide.

Analytical Characterization and Structural Validation

To guarantee scientific integrity, the synthesized compound must undergo orthogonal analytical testing. No single analytical method is sufficient; mass spectrometry confirms the molecular weight, NMR confirms the atomic connectivity, and FTIR confirms the functional group electronics.

Orthogonal Validation Protocol
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: C18 reverse-phase column, gradient elution (H₂O/Acetonitrile with 0.1% Formic Acid).

    • Causality: Formic acid acts as a proton source, ensuring robust ionization in Positive Electrospray Ionization (ESI+) mode. The spectrum must yield a dominant pseudomolecular ion at m/z 204.05 [M+H]⁺ .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: Dissolve 5 mg of the purified compound in CDCl₃. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra.

    • Causality: CDCl₃ lacks exchangeable protons and provides a clear spectral window for the critical aromatic region (7.0–8.5 ppm). The ¹H NMR must show a distinct singlet for the thiazole C5 proton (~8.1 ppm), a multiplet for the phenyl protons (7.4–8.0 ppm), and a sharp singlet for the C2-methyl group (~2.8 ppm).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Method: Attenuated Total Reflectance (ATR) mode on neat solid.

    • Causality: ATR eliminates the need for KBr pellet pressing, which can induce polymorphic changes. A strong, sharp absorption band at ~1650 cm⁻¹ is required, corresponding to the highly conjugated diaryl ketone stretching frequency.

AnalyticalWorkflow A Purified Compound B LC-MS (ESI+) A->B C NMR (1H & 13C) A->C D FTIR (ATR) A->D E m/z 204.05 [M+H]+ B->E Mass Confirmation F Thiazole & Phenyl Resonances C->F Structural Elucidation G C=O Stretch (~1650 cm⁻¹) D->G Functional Group ID

Orthogonal analytical validation workflow for structural confirmation.

Pharmacological Landscape and Target Interaction

The (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone scaffold is not just a synthetic curiosity; it is a highly active pharmacophore utilized in advanced drug discovery programs.

Aryl Hydrocarbon Receptor (AHR) Agonism

Derivatives containing the thiazole-phenyl-methanone core have been heavily investigated as Aryl Hydrocarbon Receptor (AHR) agonists. AHR is a ligand-activated transcription factor involved in immune regulation and cellular differentiation. The planar nature of the thiazole-phenyl system allows it to intercalate effectively into the hydrophobic binding pocket of the AHR, triggering its translocation from the cytosol to the nucleus to modulate gene expression (e.g., CYP1A1)[1].

Orexin Receptor Antagonism

Furthermore, this specific diaryl methanone geometry is utilized in the design of orexin receptor antagonists. Orexin receptors are critical in regulating the sleep-wake cycle. The rigid carbonyl linker holds the thiazole and phenyl rings in an optimal dihedral angle, allowing the molecule to act as a competitive antagonist, blocking the binding of endogenous orexin neuropeptides[2].

PharmacologicalPathway A Thiazole-Phenyl-Methanone Scaffold B Target Receptor Binding (e.g., AHR or Orexin Receptors) A->B Pharmacophore Interaction C Conformational Change & Signal Transduction B->C Receptor Activation/Antagonism D Downstream Gene Modulation (e.g., CYP1A1 transcription) C->D Cellular Response

Pharmacological signaling pathway modulated by the thiazole-phenyl-methanone scaffold.

References

  • Google Patents. "WO2021127301A1 - 4-phenyl-n-(phenyl)thiazol-2-amine derivatives and related compounds as aryl hydrocarbon receptor (ahr) agonists for the treatment of e.g. angiogenesis implicated or inflammatory disorders." World Intellectual Property Organization. Available at:[1]

  • Google Patents. "WO2014113303A1 - 4-fluoropiperidine orexin receptor antagonists." World Intellectual Property Organization. Available at:[2]

Sources

Foundational

Technical Guide to (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone: CAS Registry Lookup, Physicochemical Profiling, and Synthetic Methodology

Executive Summary In modern drug discovery, thiazole-containing pharmacophores are critical building blocks due to their ability to modulate lipophilicity, improve metabolic stability, and engage in key hydrogen-bonding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, thiazole-containing pharmacophores are critical building blocks due to their ability to modulate lipophilicity, improve metabolic stability, and engage in key hydrogen-bonding interactions with biological targets. (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone is a highly specialized intermediate utilized in the synthesis of kinase inhibitors and chemokine receptor antagonists.

As a Senior Application Scientist, I have structured this whitepaper to address the specific challenges of sourcing, identifying, and synthesizing this compound. Because highly specific or novel building blocks often lack widely indexed public CAS numbers, this guide details the definitive methodology for database querying, alongside a self-validating, high-yield synthetic protocol.

Molecular Identity and Physicochemical Profiling

Before attempting synthesis or database registration, it is critical to establish the exact physicochemical parameters of the target molecule. (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone consists of a central methanone (ketone) linker bridging a phenyl ring and a 2-methylthiazole system.

Quantitative Data Summary
ParameterValue
IUPAC Name (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone
Molecular Formula C₁₁H₉NOS
Molecular Weight 203.26 g/mol
SMILES String Cc1nc(C(=O)c2ccccc2)cs1
InChIKey Generated via structure (e.g., InChI=1S/C11H9NOS/...)
Primary Precursor 2-Methylthiazole-4-carboxylic acid (CAS: ) [1]
Pharmacophore Utility Hydrogen bond acceptor (N, O), lipophilic spacer

CAS Registry Number Lookup Methodology

For rare or proprietary intermediates like (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone, researchers often find that standard open-access databases (e.g., PubChem, ChemSpider) return isomers—such as (2-Aminothiophen-3-yl)(phenyl)methanone (CAS: 21582-44-5) [2]—rather than the exact target.

To definitively locate or register the CAS number for this compound, follow this hierarchical lookup protocol:

  • Exact Structure Query (SciFinder-n) : Input the SMILES string (Cc1nc(C(=O)c2ccccc2)cs1) directly into CAS SciFinder-n. This bypasses nomenclature ambiguities (e.g., "phenyl ketone" vs. "methanone").

  • Substructure Search : If the exact match yields no commercial vendors, perform a substructure search allowing substitution only on the phenyl ring. This identifies closely related commercial analogs (e.g., fluorinated derivatives) and their respective CAS numbers.

  • CAS Registry Assignment : If the compound is entirely novel in the literature, it will not have a CAS number. Researchers must submit the structure and synthesis data to the Chemical Abstracts Service for formal registration.

Synthetic Methodology & Mechanistic Causality

When commercial sourcing is unavailable, the compound must be synthesized de novo. The most robust and self-validating pathway is the Weinreb Ketone Synthesis [3].

The Causality of the Weinreb Amide

Direct addition of a Grignard reagent (phenylmagnesium bromide) to an ester or carboxylic acid typically results in over-addition, yielding an unwanted tertiary alcohol. To prevent this, we first convert 2-methylthiazole-4-carboxylic acid into a Weinreb amide (N-methoxy-N-methylamide).

When the Grignard reagent attacks the Weinreb amide, the magnesium ion coordinates with both the carbonyl oxygen and the methoxy oxygen. This forms a highly stable, 5-membered cyclic chelate intermediate. This chelate is stable at low temperatures and physically prevents a second equivalent of the Grignard reagent from attacking. The intermediate only collapses to form the desired ketone upon the introduction of an acidic aqueous quench.

Step-by-Step Experimental Protocol
Step 1: Synthesis of the Weinreb Amide Intermediate
  • Reagents : 2-Methylthiazole-4-carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DCM.

  • Procedure :

    • Dissolve 2-methylthiazole-4-carboxylic acid in anhydrous DCM under an inert argon atmosphere.

    • Add N,O-dimethylhydroxylamine hydrochloride and N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to deprotonate both the carboxylic acid and the amine salt, preparing them for coupling.

    • Cool the mixture to 0 °C and add HATU portion-wise. Causality: HATU generates a highly reactive O-Atab active ester, driving the coupling reaction forward even with electron-deficient thiazole rings.

    • Stir at room temperature for 16 hours.

    • Validation/Workup : Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. The resulting Weinreb amide can typically be used without further purification.

Step 2: Grignard Addition
  • Reagents : Thiazole Weinreb amide (1.0 eq), Phenylmagnesium bromide (3.0 M in Et₂O, 1.5 eq), anhydrous THF.

  • Procedure :

    • Dissolve the Weinreb amide in anhydrous THF under argon.

    • Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures stabilize the tetrahedral magnesium chelate and suppress side reactions.

    • Add phenylmagnesium bromide dropwise over 15 minutes.

    • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C.

    • Validation/Workup : Carefully quench the reaction with saturated aqueous NH₄Cl. Causality: The mildly acidic NH₄Cl protonates the tetrahedral intermediate, forcing the collapse of the chelate ring, expelling the amine leaving group, and irreversibly generating the target ketone.

    • Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield pure (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone.

Mechanistic Pathway Visualization

The following diagram maps the synthetic workflow, highlighting the critical stable chelate intermediate that ensures the fidelity of the reaction.

Workflow Step1 2-Methylthiazole-4-carboxylic acid (CAS: 35272-15-2) Step2 Weinreb Amide Intermediate (Stable Mg-Chelate) Step1->Step2 N,O-dimethylhydroxylamine HCl HATU, DIPEA, DCM, 16h Step3 (2-Methyl-1,3-thiazol-4-yl) (phenyl)methanone Step2->Step3 Phenylmagnesium bromide THF, -78 °C to 0 °C

Caption: Synthetic workflow for (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone via a Weinreb amide.

References

  • National Center for Biotechnology Information (NCBI) Title: (2-Aminothiophen-3-yl)(phenyl)methanone | C11H9NOS | CID 644720 Source: PubChem Database URL:[Link]

  • Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Title: Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Exploratory

The Pharmacological Renaissance of Thiazole Derivatives: Mechanisms, Efficacy, and Validation Protocols

Executive Summary The 1,3-thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—has cemented its status as a privileged scaffold in modern medicinal chemistry. As a Senior Application Scientist oversee...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—has cemented its status as a privileged scaffold in modern medicinal chemistry. As a Senior Application Scientist overseeing hit-to-lead optimization, I have observed firsthand how the unique electronic properties of thiazoles (specifically their high aromaticity and dual hydrogen-bonding capacity) enable precise modulation of evasive biological targets. This technical guide dissects the mechanistic paradigms, quantitative efficacy, and self-validating screening protocols essential for advancing novel thiazole derivatives through the preclinical pipeline.

Section 1: Mechanistic Paradigms and Target Engagement

Thiazole derivatives exhibit a broad spectrum of biological activities, primarily categorized into antineoplastic and antimicrobial domains[1]. The causality behind their efficacy lies in their highly modular structure, which allows researchers to fine-tune the pharmacophore for specific enzymatic pockets.

  • Anticancer Target Engagement: Many novel thiazole derivatives act as potent tubulin polymerization inhibitors. By selectively binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics. This structural disruption triggers the spindle assembly checkpoint, halting the cell cycle at the G2/M phase and ultimately inducing caspase-dependent apoptosis[2].

  • Antimicrobial Target Engagement: In the fight against multidrug-resistant (MDR) pathogens, thiazole-imidazole hybrids have demonstrated profound efficacy by targeting DNA gyrase B, an enzyme critical for bacterial DNA topology[3]. Furthermore, bisthiazole derivatives have been shown to inhibit FabH, a key enzyme responsible for the first condensation reaction in bacterial fatty acid biosynthesis[1].

Pathway Ligand Novel Thiazole Derivative Target Tubulin Colchicine Binding Site Ligand->Target High Affinity Binding Inhibition Microtubule Depolymerization Target->Inhibition Structural Disruption Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Spindle Checkpoint Apoptosis Apoptotic Cell Death Arrest->Apoptosis Caspase Activation

Thiazole-mediated tubulin inhibition and apoptotic signaling pathway.

Section 2: Quantitative Biological Efficacy

To benchmark the translational potential of these compounds, it is critical to evaluate their in vitro metrics. The following table synthesizes the biological activity of recently developed thiazole derivatives against standard cancer cell lines and microbial pathogens.

Compound ClassTarget Cell Line / PathogenAssayed Activity (IC₅₀ / MIC)Mechanism of ActionSource
Bisthiazole (Compound 53)HCT-116 (Colon Carcinoma)IC₅₀: 6.6 µg/mLCytotoxicity / Apoptosis[1]
Bisthiazole (Compound 53)HepG2 (Hepatocellular)IC₅₀: 4.9 µg/mLCytotoxicity / Apoptosis[1]
Thiazole-Imidazole (3a)S. aureus (Gram +ve)MIC: Superior to NeomycinDNA Gyrase B Inhibition[3]
Thiazole-Imidazole (3a)E. coli (Gram -ve)MIC: Superior to NeomycinDNA Gyrase B Inhibition[3]
Chitosan-grafted Thiazole (11c)MCF-7 (Breast Cancer)IC₅₀: 3.0 µg/mLAntiproliferative[2]

Section 3: Self-Validating Experimental Protocols

The transition from chemical synthesis to biological validation is fraught with artifactual pitfalls. The following protocols are engineered as self-validating systems, ensuring that the observed biological activity is a true reflection of target engagement rather than physicochemical interference.

Workflow Library Thiazole Library Synthesis & QC Primary Primary Screening (Resazurin MIC / MTT) Library->Primary Secondary Orthogonal Validation (Flow Cytometry / PCR) Primary->Secondary Hit Criteria Met Control1 Positive/Negative Controls Control1->Primary Lead Lead Candidate Selection Secondary->Lead Verified Efficacy Control2 Vehicle / Baseline Normalization Control2->Secondary

Self-validating high-throughput screening workflow for thiazole derivatives.

Protocol A: High-Throughput Tubulin Polymerization Kinetic Assay

Objective: Quantify the real-time effect of thiazole derivatives on microtubule assembly.

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI or a proprietary tubulin-binding fluorophore).

  • Compound Dosing: Pre-warm a 96-well half-area black microplate to 37°C. Add 5 µL of the thiazole derivative (dissolved in DMSO, final concentration <1% v/v) to the test wells.

  • Control Integration: Add 5 µL of Paclitaxel (10 µM) to positive control wells, 5 µL of Colchicine (10 µM) to negative control wells, and 5 µL of vehicle (DMSO) to baseline wells.

  • Kinetic Readout: Rapidly inject 45 µL of the tubulin master mix into all wells. Immediately read fluorescence (Ex/Em depending on the fluorophore) every 60 seconds for 60 minutes at 37°C.

Causality & Validation Note: Why use a kinetic fluorescent readout instead of an endpoint assay? Tubulin polymerization is a dynamic nucleation-elongation process. Endpoint assays miss the rate-limiting nucleation phase, which is often the primary target of thiazole-based destabilizers. The inclusion of Paclitaxel (a stabilizer) and Colchicine (a destabilizer) validates the dynamic range of the assay, ensuring the system can detect both modes of action reliably.

Protocol B: Resazurin-Based Broth Microdilution for MIC Determination

Objective: Accurately determine the Minimum Inhibitory Concentration (MIC) of thiazole derivatives against bacterial strains.

  • Inoculum Standardization: Grow the target bacterial strain in Mueller-Hinton Broth (MHB) to the log phase. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 in MHB to achieve ~5 × 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well clear-bottom plate, perform two-fold serial dilutions of the thiazole derivative (ranging from 64 µg/mL to 0.125 µg/mL) in 50 µL of MHB.

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial inoculum to each test well. Include sterility controls (100 µL MHB only) and growth controls (50 µL MHB + 50 µL inoculum + DMSO vehicle). Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2-4 hours in the dark.

  • Readout: Visually inspect the plate (blue = inhibition, pink = growth) or measure fluorescence (Ex 560 nm / Em 590 nm) to determine the exact MIC.

Causality & Validation Note: Thiazole derivatives can be highly lipophilic, leading to micro-precipitation in aqueous broth that artificially inflates optical density (OD₆₀₀) readings, mimicking bacterial turbidity. Resazurin relies on active cellular oxidoreductases to convert the non-fluorescent blue dye into highly fluorescent pink resorufin. This biochemical conversion decouples the readout from optical density artifacts, providing a self-validating, definitive measure of cell viability.

Conclusion

The rational design of novel thiazole derivatives continues to yield highly potent molecules capable of disrupting critical oncogenic and microbial pathways. By anchoring structural innovation with rigorous, mechanistically grounded, and self-validating screening protocols, drug development professionals can confidently advance these promising scaffolds toward clinical viability.

References

  • Title: 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview Source: National Institutes of Health (NIH) / Bentham Science URL: [Link]

  • Title: Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation Source: MDPI URL: [Link]

Sources

Foundational

Exploring the Structure-Activity Relationship (SAR) of 2-Methyl-4-Phenylthiazole Analogs: A Privileged Scaffold in Modern Drug Discovery

Executive Summary In the landscape of medicinal chemistry, the 2-methyl-4-phenylthiazole motif has emerged as a highly versatile, "privileged scaffold." Characterized by its modularity, favorable physicochemical properti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the 2-methyl-4-phenylthiazole motif has emerged as a highly versatile, "privileged scaffold." Characterized by its modularity, favorable physicochemical properties, and diverse binding modalities, this heterocyclic core is a critical building block in the development of therapeutics ranging from metabolic modulators to neurological agents.

This technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of 2-methyl-4-phenylthiazole analogs. By examining its application in G-protein-coupled receptor (GPCR) modulation and kinase inhibition, we elucidate the mechanistic causality behind specific structural modifications. Furthermore, we provide self-validating experimental protocols for both the chemical synthesis of the core and the biological evaluation of its analogs.

Structural Rationale & SAR Optimization Logic

The 2-methyl-4-phenylthiazole core offers a unique combination of electronic and steric features that make it an ideal pharmacophore anchor:

  • Thiazole Ring: The nitrogen atom acts as a potent hydrogen bond acceptor, while the sulfur atom provides polarizability and lipophilicity, facilitating deep insertion into hydrophobic binding pockets.

  • C2-Methyl Group: Provides a localized steric constraint that restricts the rotational degrees of freedom when bound to a target, minimizing the entropic penalty of binding.

  • C4-Phenyl Ring: Enables robust π−π stacking (both edge-to-face and face-to-face) with aromatic amino acid residues (e.g., Phe, Tyr, Trp) within receptor active sites.

  • C5-Position: Serves as the primary vector for linker attachment, allowing the core to be conjugated to various functional headgroups without disrupting the primary binding interactions of the thiazole and phenyl rings.

SAR_Logic Core 2-Methyl-4-phenylthiazole Core Scaffold Mod1 C2-Methyl Substitution Core->Mod1 Mod2 C4-Phenyl Modifications Core->Mod2 Mod3 C5-Position Linkers Core->Mod3 Res1 Steric Constraint & Lipophilicity Mod1->Res1 Res2 Electronic Tuning & π-π Stacking Mod2->Res2 Res3 Pharmacophore Attachment Mod3->Res3

Fig 1. SAR optimization logic for the 2-methyl-4-phenylthiazole scaffold.

Chemical Synthesis: The Hantzsch Thiazole Protocol

The construction of the 2-methyl-4-phenylthiazole core is classically achieved via the Hantzsch thiazole synthesis, a robust [3+1+1]-type condensation reaction [1].

Step-by-Step Methodology

This protocol is designed as a self-validating system; visual cues (TLC) and chemical logic dictate the progression of each step.

  • Reagent Preparation: Dissolve 10.0 mmol of α -bromoacetophenone (or a substituted derivative) in 20 mL of anhydrous ethanol.

  • Thioamide Addition: Add 11.0 mmol (1.1 equiv) of thioacetamide to the stirring solution.

  • Cyclodehydration (Reflux): Heat the reaction mixture to reflux (~78°C) for 2 to 4 hours.

    • Causality: Ethanol is selected because it effectively solvates both the polar thioacetamide and the lipophilic α -bromoacetophenone. The thermal energy provided by reflux conditions overcomes the activation barrier required for the initial nucleophilic attack of the thioamide sulfur onto the α -carbon of the bromoketone. This intermediate rapidly undergoes cyclodehydration to form the aromatic thiazole ring.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The reaction is deemed complete when the UV-active spot corresponding to the starting bromoketone is fully consumed.

  • Workup & Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ .

    • Causality: The reaction generates hydrobromic acid (HBr) as a byproduct, yielding the thiazole as a hydrobromide salt. Neutralization with NaHCO3​ is critical; failing to deprotonate the thiazole nitrogen will drastically reduce its partition coefficient into the organic extraction phase, leading to severe yield losses.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via flash column chromatography to yield the pure 2-methyl-4-phenylthiazole core [5].

SAR Case Study 1: GPR120 (FFAR4) Agonists

Free Fatty Acid Receptor 4 (FFAR4), commonly known as GPR120, is a GPCR highly expressed in adipose tissue and macrophages. Its activation by polyunsaturated fatty acids (PUFAs) stimulates GLP-1 secretion and enhances insulin sensitivity, making it a prime target for Type 2 Diabetes therapeutics.

Researchers have successfully utilized the 2-methyl-4-phenylthiazole scaffold as a lipophilic anchor to mimic the hydrocarbon tail of endogenous PUFAs, linking it to an oxabicyclo[2.2.2] acid headgroup [2].

Biological Mechanism

GPR120_Pathway L Thiazole Analog (Agonist) R GPR120 (FFAR4) Receptor L->R Binds Gq Gq/11 Protein Activation R->Gq Transduces PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca Intracellular Ca2+ Release PLC->Ca Cleaves PIP2 GLP1 GLP-1 Secretion (Insulin Sensitization) Ca->GLP1 Triggers

Fig 2. GPR120 signaling pathway activated by 2-methyl-4-phenylthiazole agonists.

SAR Data Summary

Modifications to the C4-phenyl ring drastically impact the EC50​ values. Halogenation at the para-position enhances lipophilic efficiency and receptor residence time.

Table 1: SAR of 2-Methyl-4-phenylthiazole Analogs as GPR120 Agonists

CompoundC4-Phenyl SubstitutionC5-LinkerGPR120 EC50​ (µM)
Analog 1 UnsubstitutedOxabicyclo[2.2.2] acid0.65
Analog 2 4-FluoroOxabicyclo[2.2.2] acid0.38
Analog 3 4-ChloroOxabicyclo[2.2.2] acid0.17
Analog 4 2,4-DifluoroOxabicyclo[2.2.2] acid0.80

Data synthesized from in vitro pERK assays demonstrating dose-dependent GPR120 activation [2].

SAR Case Study 2: Orexin Receptor (OX1/OX2) Antagonists

Beyond metabolic disorders, the 2-methyl-4-phenylthiazole scaffold is highly effective in central nervous system (CNS) applications. Orexin receptors (OX1 and OX2) regulate sleep, wakefulness, and addiction pathways. Antagonizing these receptors requires compounds capable of crossing the blood-brain barrier (BBB) while maintaining high target affinity.

By coupling the C5-position of the thiazole to a piperidine-2-carboxamide or proline derivative, researchers developed potent dual and selective orexin receptor antagonists [3]. The 2-methyl group is critical here; removing it increases the polar surface area (PSA) unfavorably, while the 4-phenyl group occupies a deep hydrophobic pocket within the transmembrane domain of the OX1/OX2 receptors.

Table 2: SAR of 2-Methyl-4-phenylthiazole Analogs as Orexin Antagonists

CompoundC4-Phenyl SubstitutionC5-LinkerTarget SelectivityActivity Profile
Analog A UnsubstitutedPiperidine-2-carboxamideOX1 / OX2Potent Dual Antagonist
Analog B 4-MethylPiperidine-2-carboxamideOX1 selectiveHigh Affinity
Analog C 4-ChloroProline-amideOX2 selectiveModerate Affinity

Data derived from competitive binding assays against Orexin-A and Orexin-B neuropeptides [3].

SAR Case Study 3: p38 MAP Kinase Inhibition

In the realm of inflammation and oncology, the scaffold has been utilized to target p38 Mitogen-Activated Protein (MAP) Kinase. When conjugated to benzimidazoles or benzothiazoles, the 2-methyl-4-phenylthiazole moiety acts as a gatekeeper-binding element within the ATP-binding pocket of the kinase [4]. The nitrogen of the thiazole forms a critical hydrogen bond with the hinge region of the kinase, while the phenyl ring engages in π−π stacking with the DFG motif, locking the kinase in an inactive conformation and suppressing the production of pro-inflammatory cytokines like TNF- α .

Experimental Protocol: Evaluating Biological Activity

To validate the efficacy of synthesized analogs (e.g., for GPR120 agonism), a robust, high-throughput in vitro assay is required.

Step-by-Step Methodology: Fluo-4 AM Calcium Mobilization Assay
  • Cell Culture: Plate CHO-K1 cells stably expressing human GPR120 in 384-well black-wall, clear-bottom plates at a density of 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove the culture media and incubate the cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) in assay buffer for 1 hour at 37°C.

    • Causality: The acetoxymethyl (AM) ester variant of Fluo-4 is strictly required because it is uncharged, allowing it to passively diffuse across the hydrophobic lipid bilayer. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups. This traps the negatively charged, active fluorophore within the cytosol, preventing dye leakage.

  • Compound Addition: Using an automated liquid handler, add varying concentrations of the 2-methyl-4-phenylthiazole analogs (ranging from 1 nM to 10 µM).

  • Fluorescence Measurement: Record fluorescence continuously using a Fluorometric Imaging Plate Reader (FLIPR) with excitation at 488 nm and emission at 525 nm.

    • Causality: Agonist binding to GPR120 triggers the Gq-coupled signaling cascade (See Fig 2). PLC cleaves PIP2​ into IP3​ , which binds to the endoplasmic reticulum, releasing stored Ca2+ . The binding of Ca2+ to the trapped Fluo-4 dye induces a conformational change that exponentially increases its fluorescence yield, providing a direct, real-time quantitative readout of receptor activation.

  • Data Analysis: Calculate EC50​ values by fitting the peak fluorescence dose-response curves using a four-parameter non-linear regression model.

Conclusion

The 2-methyl-4-phenylthiazole scaffold is a masterclass in modular drug design. Through careful SAR optimization—tuning the electronic properties of the C4-phenyl ring and utilizing the C5-position for pharmacophore conjugation—researchers can direct this single core toward vastly different therapeutic targets, from GPR120 metabolic modulation to Orexin receptor antagonism. By adhering to the rigorous synthetic and assay protocols outlined above, drug development professionals can ensure high-fidelity data generation when exploring this privileged chemical space.

References

  • Title: Access to Thiazole via Copper-Catalyzed [3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: WO2014151247A1 - Oxabicyclo [2.2.
  • Title: US10611760B2 - Therapeutic compounds as inhibitors of the orexin-1 receptor Source: Google Patents URL
  • Title: WO2004014900A1 - Benzimidazoles and benzothiazoles as inhibitors of map kinase Source: Google Patents URL
  • Title: One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water Source: PMC (National Institutes of Health) URL: [Link]

Exploratory

Unlocking the Therapeutic Potential of Phenylthiazolylmethanones: A Comprehensive Guide to Target Identification and Validation

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Executive Summary The pursuit of novel, highly selective small-molecule inhibitors is the cornerstone of modern targeted therapeutics. Among t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development

Executive Summary

The pursuit of novel, highly selective small-molecule inhibitors is the cornerstone of modern targeted therapeutics. Among the myriad of heterocyclic scaffolds, phenylthiazolylmethanones (and closely related phenylthiazole derivatives) have emerged as highly versatile, "privileged" pharmacophores. Characterized by a thiazole ring linked to a phenyl group and a methanone (carbonyl) bridge, this structural motif exhibits remarkable conformational rigidity and hydrogen-bonding capability.

This technical whitepaper synthesizes current literature and field-proven laboratory methodologies to explore the primary therapeutic targets of phenylthiazolylmethanones—spanning oncological kinase inhibition to agrochemical antifungal applications—and provides robust, self-validating protocols for their preclinical evaluation.

Structural Pharmacology: The "Privileged Scaffold" Rationale

From a medicinal chemistry perspective, the efficacy of phenylthiazolylmethanones is not accidental; it is structurally deterministic.

  • The Methanone Bridge: The carbonyl oxygen acts as a potent hydrogen-bond acceptor. In kinase targets, this moiety frequently interacts with the backbone amide NH of amino acids (e.g., Valine or Leucine) located in the highly conserved hinge region of the ATP-binding pocket.

  • The Thiazole Core: The heteroaromatic thiazole ring provides a planar, rigid geometry that optimally orientates the flanking substituents, minimizing the entropic penalty upon binding to the target protein.

  • The Phenyl Substituents: These moieties project into adjacent hydrophobic pockets (such as the DFG-in/out regions of kinases), driving target selectivity and binding affinity.

Mechanism A Phenylthiazolylmethanone Scaffold B ATP-Binding Pocket (Hinge Region) A->B H-Bonding & Hydrophobic Interactions C Kinase Inhibition (e.g., CDK4, Aurora-A) B->C Competitive Displacement D Cell Cycle Arrest (G1/S or G2/M) C->D Pathway Blockade E Apoptosis / Tumor Suppression D->E Phenotypic Response

Fig 1: Pharmacodynamic pathway of phenylthiazolylmethanones in oncological targets.

Primary Therapeutic Target Landscape

Cyclin-Dependent Kinases (CDKs)

The most extensively validated targets for phenylthiazolylmethanones are the Cyclin-Dependent Kinases, specifically CDK4 , CDK2 , and CDK1 . These serine/threonine kinases are master regulators of the cell cycle. Dysregulation or overactivation of CDKs is a hallmark of uncontrolled cellular proliferation in various malignancies. Specific piperazinyl-phenylamino-5-thiazolylmethanone derivatives have been patented as potent, small-molecule inhibitors of CDK4, demonstrating high selectivity profiles necessary for safe oncological therapeutics[1]. By competitively binding to the ATP site, these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein, effectively halting the cell cycle at the G1/S transition.

Aurora-A Kinase & EGFR

Beyond CDKs, the thiazole-methanone and related thiazolidinone frameworks have shown significant efficacy against Aurora-A kinase and the Epidermal Growth Factor Receptor (EGFR) [2][3].

  • Aurora-A Kinase: Critical for centrosome maturation and mitotic spindle assembly. Derivatives such as 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-ones act as Aurora-A inhibitors, inducing mitotic catastrophe in neoplastic cells[2].

  • EGFR: Thiazolyl-pyrazoline derivatives have demonstrated potent EGFR tyrosine kinase (TK) inhibition, achieving nanomolar IC50 values comparable to clinical standards like erlotinib[3].

Antifungal & Agrochemical Targets

The biological utility of phenylthiazoles extends into agricultural pathogen management. When functionalized with moieties like 1,3,4-thiadiazole thione, phenylthiazole derivatives exhibit profound antifungal activity against devastating phytopathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani[4]. The mechanism involves the disruption of fungal cell wall synthesis and metabolic pathways, offering a viable alternative to commercial fungicides like thifluzamide[4].

Experimental Validation Protocols

To translate theoretical binding into validated preclinical data, rigorous assay design is required. As an application scientist, I emphasize that highly conjugated systems like phenylthiazolylmethanones often exhibit intrinsic auto-fluorescence. Therefore, standard colorimetric or direct-fluorescence assays are prone to false positives/negatives.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay (CDK4/Cyclin D1)

Causality & Rationale: TR-FRET utilizes a europium (Eu) chelate donor. The long emission half-life of Europium allows for a microsecond time delay before signal acquisition. This delay allows short-lived background auto-fluorescence (from the thiazole compound or assay plastics) to decay completely, ensuring the measured signal is exclusively from the kinase reaction.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the phenylthiazolylmethanone derivative in 100% DMSO. Transfer to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure high-precision nanoliter transfers.

  • Enzyme-Substrate Incubation: Add 5 µL of 2X CDK4/Cyclin D1 enzyme complex (diluted in kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of 2X ATP and ULight-labeled Myelin Basic Protein (MBP) substrate. Incubate for 60 minutes at room temperature.

  • Quench & Detection: Stop the reaction by adding 10 µL of detection mix containing EDTA (to chelate Mg2+ and halt kinase activity) and Eu-anti-phospho-MBP antibody. Incubate for 60 minutes.

  • Signal Acquisition: Read the plate on a multi-mode microplate reader (e.g., EnVision) using TR-FRET settings (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • Self-Validation System: Calculate the Z'-factor using DMSO (negative control) and a known reference inhibitor like Palbociclib (positive control). A Z'-factor > 0.5 validates the assay's robustness and reliability.

TR_FRET_Assay N1 1. Compound Titration (DMSO Serial Dilution) N2 2. Kinase Reaction (Enzyme + Substrate + ATP) N1->N2 N3 3. Quench & Detect (Eu-Antibody + Tracer) N2->N3 N4 4. Signal Acquisition (Time-Resolved Fluorescence) N3->N4 N5 5. Data Synthesis (IC50 & Z'-Factor) N4->N5

Fig 2: Step-by-step TR-FRET workflow for validating kinase inhibition.

Protocol 2: Cellular Efficacy Assessment (MTT Assay)

Causality & Rationale: Enzymatic inhibition must translate to cellular penetration and efficacy. The MTT assay is utilized because it directly measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which are highly active in the rapidly dividing cancer cells (e.g., HCT-116, MCF-7) targeted by these compounds[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 or MCF-7 cells at a density of 5,000 cells/well in a 96-well clear-bottom plate. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Compound Treatment: Treat cells with varying concentrations of the phenylthiazolylmethanone derivative (0.1 µM to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate the plate for 10 minutes on an orbital shaker.

  • Absorbance Reading: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control to determine the cellular IC50.

Quantitative Data Synthesis

To benchmark the therapeutic potential of the phenylthiazolylmethanone scaffold, the following table synthesizes quantitative efficacy metrics across various targets and derivatives cited in recent literature:

Compound Class / DerivativePrimary TargetEfficacy MetricReference StandardApplication Area
Piperazinyl-phenylamino-5-thiazolylmethanoneCDK4 / CDK2IC50 (Enzymatic)FlavopiridolOncology (Cell Cycle)
Pyrazolyl-phenylthiazolidin-4-oneAurora-A KinaseCell Viability (MTT)AlisertibOncology (Mitosis)
Thiazolyl-pyrazoline derivativesEGFR Tyrosine KinaseIC50 = 0.06 μMErlotinib (IC50 = 0.02 μM)Oncology (Signaling)
Phenylthiazole-1,3,4-thiadiazole thioneS. sclerotiorumEC50 / Inhibition > 80%Thifluzamide (72.9% Inh.)Agrochemical (Antifungal)

References

  • (12) United States Patent (10) Patent No.: US 6,756,374 B2 - Googleapis.
  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)
  • Source: nih.
  • Source: nih.

Sources

Foundational

Discovery of Novel Anticancer Agents with a Thiazole Scaffold: A Technical Guide

Introduction The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique stereoelectronic features, metabolic stability, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique stereoelectronic features, metabolic stability, and capacity for diverse substitutions have made it a cornerstone in the development of numerous therapeutic agents. In oncology, the thiazole nucleus is a fundamental component of several clinically successful drugs, including the kinase inhibitors Dasatinib and Dabrafenib, and the microtubule-stabilizing agent Ixabepilone.[1][2] This versatility stems from the thiazole core's ability to engage with a wide range of biological targets crucial to cancer cell proliferation, survival, and metastasis.[3][4]

This technical guide provides an in-depth exploration of the discovery process for novel thiazole-based anticancer agents. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the field, but a practical synthesis of synthetic strategies, mechanistic insights, and validated experimental protocols. We will delve into the causality behind experimental choices, providing a framework for the rational design and evaluation of the next generation of thiazole-containing cancer therapeutics.

Chapter 1: Synthesis of the Thiazole Scaffold

The 2,4-disubstituted thiazole is the most common and synthetically accessible core for building anticancer agents. The choice of synthetic route is critical, balancing yield, scalability, and the ability to introduce chemical diversity.

The Hantzsch Thiazole Synthesis: A Foundational Approach

The Hantzsch synthesis, first reported in 1887, remains the most prevalent and reliable method for constructing the thiazole ring.[5][6] It involves the cyclocondensation of an α-haloketone with a thioamide.[7]

Causality of Choice: The enduring utility of the Hantzsch synthesis lies in its reliability, generally good-to-excellent yields (70-95%), and the broad commercial availability of diverse starting materials (α-haloketones and thioamides), which allows for extensive Structure-Activity Relationship (SAR) exploration.[5][8]

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product alpha_haloketone α-Haloketone reaction_vessel Combine in Solvent (e.g., Ethanol) alpha_haloketone->reaction_vessel thioamide Thioamide thioamide->reaction_vessel heating Heat with Stirring (Reflux) reaction_vessel->heating neutralization Neutralize (e.g., 5% Na₂CO₃) heating->neutralization isolation Isolate by Filtration neutralization->isolation product 2,4-Disubstituted Thiazole isolation->product

Caption: General workflow for the Hantzsch thiazole synthesis.

Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of a foundational 2-aminothiazole derivative, a common starting point for further functionalization.[7][9]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • 20 mL Scintillation Vial, 100 mL Beaker, Magnetic Stir Bar, Hot Plate

  • Buchner Funnel, Filtration Flask, Watch Glass

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g). Add 5 mL of methanol and a magnetic stir bar.[7]

    • Scientist's Note: A slight excess of the thioamide is often used to ensure complete consumption of the more expensive α-haloketone.[9]

  • Reaction: Heat the mixture with stirring on a hot plate set to a gentle reflux (~100°C setting) for 30-60 minutes. Monitor the reaction by TLC until the starting materials are consumed.[7]

  • Cooling: Remove the vial from the heat and allow the solution to cool to room temperature.

  • Precipitation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl the beaker to mix. This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[5][7]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.[7]

  • Drying: Spread the collected solid on a tared watchglass and allow it to air-dry completely. For faster drying, a vacuum oven at 40-50°C can be used.

  • Characterization: Determine the mass of the final product to calculate the percent yield. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point). The crude product is often pure enough for characterization.[7]

Modern Synthetic Enhancements

While robust, the Hantzsch synthesis can require long reaction times and elevated temperatures. Modern methodologies aim to improve efficiency.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. This is due to efficient and uniform heating of the reaction mixture.[10][11]

  • One-Pot, Multi-Component Reactions: These strategies combine the synthesis of the thiazole core and subsequent functionalization steps into a single, continuous process without isolating intermediates. This improves efficiency and reduces waste.[12]

  • Brønsted Acid-Catalyzed Cyclization: Newer methods utilize strong acids like trifluoromethanesulfonic acid to catalyze the coupling of α-diazoketones with thioamides, offering a metal-free alternative under mild conditions.[13][14]

Chapter 2: Key Biological Targets & Mechanisms of Action

Thiazole derivatives exert their anticancer effects through diverse mechanisms, often by targeting proteins or pathways that are dysregulated in cancer cells.[3][15]

Tubulin Polymerization Inhibition

Microtubules are dynamic cytoskeletal polymers essential for forming the mitotic spindle during cell division.[16] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Many thiazole derivatives act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[17][18][19]

Mechanism:

  • The thiazole compound binds to soluble α/β-tubulin heterodimers.[17][20]

  • This binding induces a conformational change in the tubulin dimer, making it "poisonous."[20][21]

  • The "poisoned" dimer incorporates into the growing end of a microtubule but prevents further addition of new dimers, effectively capping and destabilizing the polymer.[20][22]

  • The disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[18]

Diagram: Mechanism of Tubulin Polymerization Inhibition

Caption: Inhibition of microtubule dynamics by a thiazole-based agent.

Protein Kinase Inhibition

Protein kinases are critical regulators of cell signaling pathways that control growth, proliferation, and survival. Their aberrant activation is a hallmark of many cancers, making them prime therapeutic targets.[20][23] Thiazole-containing drugs like Dasatinib and Dabrafenib have demonstrated the power of this scaffold in designing potent kinase inhibitors.[1]

A frequently dysregulated pathway in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth and survival.[3][24] Several thiazole derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[10][12]

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 → PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole_Inhibitor Thiazole-based PI3K/mTOR Inhibitor Thiazole_Inhibitor->PI3K Inhibits Thiazole_Inhibitor->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: Thiazole derivatives can dually inhibit PI3K and mTOR signaling.

Induction of Apoptosis

Ultimately, the goal of most anticancer agents is to induce programmed cell death, or apoptosis, in tumor cells. Thiazole derivatives achieve this through various means, often as a downstream consequence of their primary mechanism. For instance, G2/M arrest from tubulin inhibition or the shutdown of survival signals from kinase inhibition both converge on the activation of the apoptotic cascade.[25] This is typically mediated by the activation of effector caspases, such as caspase-3 and caspase-7.[15][26]

Chapter 3: Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds into potent drug candidates. For thiazole-based anticancer agents, specific substitutions at the C2, C4, and C5 positions of the ring dramatically influence potency and target selectivity.

PositionSubstitution TypeGeneral Effect on Anticancer ActivityTarget Class ExampleReference
C2 Amino group with aryl/heteroaryl amidesOften essential for activity, participates in H-bondingKinase Inhibitors[5]
C2 Methyl-substituted benzyl groupMore potent than phenyl substitutionGeneral Cytotoxicity[22]
C4 Aryl group (e.g., Phenyl)Core structural element, modifications impact potencyTubulin Inhibitors[19]
C4 3,4,5-Trimethoxyphenyl groupPotent activity, mimics colchicine binding motifTubulin Inhibitors[19]
C4 m-Phenylsulphanamido groupConfers antibacterial activityAntibacterial Agents[22]
C5 Aryl groupOften substituted with electron-withdrawing/donating groupsTubulin Inhibitors[18]
C5 Ester groupHigher activity than acetyl or carboxamide groupsGeneral Cytotoxicity[22]

Table 1: Summary of Key Structure-Activity Relationships for Anticancer Thiazoles.

Chapter 4: Protocols for Biological Evaluation

A hierarchical screening cascade is essential to identify and characterize novel anticancer agents. This typically begins with broad cytotoxicity screening, followed by target-specific mechanistic assays.

Diagram: Anticancer Drug Discovery Workflow

Screening_Workflow Start Synthesized Thiazole Compound Library Primary_Screen Primary Screen: In Vitro Cytotoxicity (e.g., MTT Assay) Start->Primary_Screen Hit_Ident Identify 'Hits' (e.g., GI₅₀ < 10 µM) Primary_Screen->Hit_Ident Hit_Ident->Start Inactive Secondary_Screen Secondary Screen: Target-Based Assays Hit_Ident->Secondary_Screen Active Compounds Tubulin_Assay Tubulin Polymerization Assay Secondary_Screen->Tubulin_Assay Kinase_Assay Kinase Inhibition Assay Secondary_Screen->Kinase_Assay Mechanism_Validation Mechanism Validation (in cells) Tubulin_Assay->Mechanism_Validation Kinase_Assay->Mechanism_Validation Apoptosis_Assay Apoptosis Assay (Caspase-Glo® 3/7) Mechanism_Validation->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Validation->Cell_Cycle Lead_Opt Lead Optimization (SAR Studies) Apoptosis_Assay->Lead_Opt Cell_Cycle->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: A typical screening cascade for identifying novel thiazole anticancer agents.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[23][27]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Thiazole test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48-72 hours.[27]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[27]

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[23]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of >650 nm is used to subtract background noise.[27]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.

Protocol: Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in turbidity (light scattering) at 340 nm.[8][16]

Materials:

  • Purified tubulin protein (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds, positive control (e.g., Paclitaxel for stabilization, Colchicine for destabilization), and vehicle control (DMSO)

  • UV-transparent 96-well plate

  • Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation: On ice, prepare the tubulin reaction mix. A typical mix contains 3 mg/mL tubulin, 1 mM GTP, and 10% glycerol in General Tubulin Buffer.[8]

  • Plate Setup: Add 10 µL of diluted test compound or control to the wells of a 96-well plate.

  • Initiate Polymerization: Pre-warm the plate reader to 37°C. Pipette 100 µL of the cold tubulin reaction mix into each well. It is critical to work quickly and avoid introducing bubbles. The temperature shift from ice to 37°C initiates polymerization.[8][16]

  • Kinetic Reading: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[8]

  • Data Analysis: Plot absorbance (OD 340 nm) versus time. A decrease in the maximum absorbance (Vmax) or a reduction in the polymerization rate compared to the vehicle control indicates inhibition of polymerization. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits the extent of polymerization by 50%.

Protocol: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This luminescent assay quantifies the activity of caspases-3 and -7, key executioners of apoptosis. The assay reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating light via a luciferase reaction.[15][19]

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., Promega)

  • Opaque-walled 96-well plates suitable for luminescence

  • Cells treated with thiazole compounds as in the cytotoxicity assay

  • Luminometer

Procedure:

  • Assay Setup: Set up a 96-well plate with cells and compounds as described for the MTT assay (Step 1 & 2). Include positive controls (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[19]

  • Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[19]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours. The "add-mix-measure" format includes cell lysis within the reagent.[15]

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Background luminescence (from no-cell control wells) is subtracted from all experimental readings. Apoptotic activity is expressed as the fold-change in luminescence relative to the vehicle-treated control cells.

Conclusion and Future Perspectives

The thiazole scaffold is a remarkably versatile and productive starting point for the discovery of novel anticancer agents. Its synthetic tractability, coupled with its ability to interact with a wide array of high-value oncology targets, ensures its continued relevance in drug development. Future efforts will likely focus on several key areas:

  • Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or novel allosteric binding sites to improve efficacy and reduce off-target toxicity.

  • Combination Therapies: Exploring the synergistic potential of thiazole-based agents with existing chemotherapies, targeted therapies, and immunotherapies.

  • Drug Conjugates: Utilizing the thiazole core as a payload in antibody-drug conjugates (ADCs) to deliver potent cytotoxic agents directly to tumor cells.

  • Targeting Resistance: Developing thiazole derivatives that can overcome known resistance mechanisms to current therapies, such as efflux pump overexpression or mutations in target proteins.

By leveraging the robust synthetic and biological evaluation protocols outlined in this guide, researchers can continue to unlock the therapeutic potential of the thiazole scaffold, paving the way for more effective and less toxic treatments for cancer patients.

References

  • Neliti. (2018). A Review On Thiazole As Anticancer Agents. Available from: [Link]

  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol. Available from: [Link]

  • Ravelli, R. B. G., et al. (2020). Poisson poisoning as the mechanism of action of the microtubule-targeting agent colchicine. PNAS. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Colchicine? Available from: [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Available from: [Link]

  • Perez-Ramirez, B., et al. (1996). Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin. PubMed. Available from: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available from: [Link]

  • National Cancer Institute. (n.d.). Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. Available from: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • PubMed. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. Available from: [Link]

  • PMC. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. Available from: [Link]

  • Frontiers. (n.d.). Targeting PI3K/Akt/mTOR Signaling in Cancer. Available from: [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Available from: [Link]

  • ResearchGate. (n.d.). Outline of the NCI-60 Program. Available from: [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Available from: [Link]

  • PMC. (n.d.). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Available from: [Link]

  • Bio-protocol. (2019). In Vitro Tubulin Polymerization Inhibition Assay. Available from: [Link]

  • ResearchGate. (2018). Thiazoles as potent anticancer agents: A review. Available from: [Link]

  • PMC. (n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Available from: [Link]

  • ACS Publications. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Available from: [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Available from: [Link]

  • MDPI. (2020). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. Available from: [Link]

  • RSC Publishing. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. Available from: [Link]

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • Wikipedia. (n.d.). NCI-60. Available from: [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • Frontiers. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Available from: [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available from: [Link]

  • CoLab.ws. (2024). Thiazole moiety: A promising scaffold for anticancer drug discovery. Available from: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Available from: [Link]

  • ResearchGate. (n.d.). Microwave Assisted Synthesis of 2,4-Disubstituted Thiazole-5-Acetates. Available from: [Link]

  • SciELO México. (2005). Synthesis of 2,4-Disubstituted Thiazole Combinatorial Unit on Solid-Phase: Microwave Assisted Conversion of Alcohol to Amine Monitored by FT-IR. Available from: [Link]

  • ACS Publications. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Available from: [Link]

  • PubMed. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Available from: [Link]

Sources

Exploratory

Preliminary Investigation of the Mechanism of Action of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone: A Target Deconvolution Guide

Executive Summary & Chemical Rationale In modern Fragment-Based Drug Discovery (FBDD) and phenotypic screening, identifying a bioactive hit is only the first step. The true bottleneck lies in elucidating the Mechanism of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern Fragment-Based Drug Discovery (FBDD) and phenotypic screening, identifying a bioactive hit is only the first step. The true bottleneck lies in elucidating the Mechanism of Action (MoA) and validating the molecular target. This whitepaper outlines a comprehensive, self-validating workflow for deconvoluting the MoA of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone (hereafter referred to as 2M-TPM ).

Structurally, 2M-TPM is a highly privileged pharmacophore. The 2-methyl-1,3-thiazole ring acts as a potent hydrogen bond acceptor, while the phenylmethanone moiety provides a flexible hinge-binding motif capable of π−π stacking. These features make 2M-TPM a frequent hit in phenotypic screens targeting kinase networks and G-protein coupled receptors (GPCRs). However, because fragments often exhibit moderate affinity ( KD​ in the high nanomolar to low micromolar range) and high ligand efficiency, traditional biochemical pull-downs frequently fail to capture their transient interactions.

To overcome this, we employ a dual-pronged proteomic approach—combining label-free Thermal Proteome Profiling (TPP) [1] with covalent Affinity-Based Protein Profiling (AfBPP) [2]—followed by rigorous biophysical validation using Surface Plasmon Resonance (SPR) [3].

Strategic Workflow for Target Deconvolution

To establish a self-validating system, we must ensure that our experimental choices compensate for the inherent weaknesses of individual assays. TPP is label-free and preserves the native state of the compound, but it can miss low-abundance membrane proteins. Conversely, AfBPP captures transient interactions via covalent crosslinking but requires structural modification of the 2M-TPM scaffold, which risks altering its native binding profile. By running these assays orthogonally, we create a high-confidence consensus map of the compound's interactome.

MoA_Workflow cluster_deconvolution Phase 1: Target Deconvolution cluster_validation Phase 2: Mechanistic Validation Hit (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone Phenotypic Hit TPP Thermal Proteome Profiling (TPP) Label-free target engagement Hit->TPP AfBPP Affinity-Based Protein Profiling Photo-crosslinking & enrichment Hit->AfBPP TargetID Putative Target Identification (e.g., Kinase / GPCR) TPP->TargetID ΔTm shift AfBPP->TargetID Peptide enrichment SPR Surface Plasmon Resonance (SPR) Kinetics (kon, koff, KD) TargetID->SPR Enzymatic In Vitro Enzymatic Assay IC50 & ATP-competition TargetID->Enzymatic Cellular Cellular Signaling Validation Phosphoproteomics / Reporter Assays SPR->Cellular Validated binding Enzymatic->Cellular Inhibition confirmed

Fig 1: Orthogonal workflow for deconvoluting the MoA of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone.

Phase 1: Proteome-Wide Target Identification

Thermal Proteome Profiling (TPP)

Causality & Rationale: TPP leverages the thermodynamic principle that proteins become more resistant to heat-induced unfolding when complexed with a ligand[1]. We utilize the 2D-TPP format (varying both temperature and 2M-TPM concentration) to differentiate direct targets from downstream pathway effectors. A direct target will show a dose-dependent thermal shift ( ΔTm​ ), whereas downstream effectors often show shifts only at late time points due to altered post-translational modifications (e.g., phosphorylation).

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture the target cell line (e.g., HEK293T or a disease-specific line) to 80% confluence. Treat cells with 2M-TPM at 1x, 5x, and 10x the phenotypic EC50​ for 1 hour to ensure equilibrium binding. Include a DMSO vehicle control.

  • Thermal Aliquoting: Harvest and wash cells. Resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into a PCR plate and subject them to a temperature gradient (e.g., 37°C to 67°C in 3°C increments) for exactly 3 minutes using a thermal cycler.

  • Lysis & Ultracentrifugation: Lyse cells using freeze-thaw cycles in liquid nitrogen. Critical Step: Centrifuge at 100,000 x g for 20 minutes at 4°C. This strict ultracentrifugation ensures that sub-visible aggregates are completely removed; failure here will artificially skew the melting curves.

  • TMT Labeling & MS: Digest the soluble protein fraction with trypsin. Label the resulting peptides with Tandem Mass Tags (TMTPro 16plex). Combine, desalt, and analyze via LC-MS/MS.

  • Data Analysis: Fit the reporter ion intensities to a sigmoidal melting curve. Identify targets exhibiting a ΔTm​>2∘C with an adjusted p-value <0.05 .

Affinity-Based Protein Profiling (AfBPP)

Causality & Rationale: To capture low-affinity or membrane-bound targets that TPP might miss, we synthesize an AfBPP probe. We install a diazirine group on the phenyl ring of 2M-TPM (for UV-induced covalent crosslinking) and an aliphatic alkyne on the thiazole methyl group (for click-chemistry enrichment)[2]. This allows us to covalently trap the target in live cells, preserving the interaction through harsh denaturing washes.

Step-by-Step Methodology:

  • Live-Cell Incubation: Incubate cells with the 2M-TPM-diazirine-alkyne probe (10 µM) for 2 hours. For the self-validating control, pre-incubate a separate batch of cells with a 50-fold excess of unmodified 2M-TPM (competition assay).

  • Photo-crosslinking: Irradiate the cells with 365 nm UV light for 10 minutes on ice to activate the diazirine, forming a covalent bond with the target protein.

  • Lysis & Click Chemistry: Lyse cells in 1% SDS. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the probe's alkyne moiety.

  • Enrichment & Digestion: Enrich the biotinylated proteins using streptavidin-agarose beads. Wash stringently (using 8M urea and 1% SDS) to remove non-specific binders. Perform on-bead tryptic digestion.

  • LC-MS/MS: Analyze the eluted peptides. True targets are defined as proteins highly enriched in the probe-treated samples but significantly outcompeted (reduced signal) in the excess unmodified 2M-TPM control.

Data Presentation: Orthogonal Validation Matrix

By cross-referencing TPP and AfBPP data, we categorize the hits to prioritize for biophysical validation.

Protein CategoryTPP Readout ( ΔTm​ )AfBPP Readout (Enrichment Ratio)Interpretation & Next Steps
Protein A >2.5∘C shift >10 -fold (Competable)High-Confidence Direct Target. Proceed to SPR.
Protein B No significant shift >5 -fold (Competable)Probable Target (Low Abundance/Membrane). Proceed to SPR.
Protein C >2.0∘C shift <1.5 -fold (Non-competable)Downstream Effector. Altered stability due to pathway modulation, not direct binding.
Protein D No shift >10 -fold (Non-competable)Nonspecific Off-Target. Artifact of the diazirine probe reactivity. Discard.

Phase 2: Mechanistic Validation via Surface Plasmon Resonance (SPR)

Once a putative target (e.g., Kinase X) is identified, we must prove direct, reversible binding.

Causality & Rationale: While biochemical IC50​ assays confirm inhibition, they do not provide binding kinetics. SPR provides real-time, label-free measurement of the association rate ( kon​ ) and dissociation rate ( koff​ )[3]. In drug discovery, the residence time ( τ=1/koff​ ) is often a better predictor of in vivo efficacy than simple thermodynamic affinity ( KD​ ), as a drug that stays bound to its target longer can overcome fluctuating local ATP concentrations[4].

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the recombinant target protein (identified from Phase 1) via amine coupling to a density of ~3000 Response Units (RU). Block unreacted sites with ethanolamine.

  • Analyte Preparation: Prepare a concentration series of 2M-TPM (e.g., 0.1 µM to 50 µM) in the running buffer (e.g., PBS-P+). Critical Step: Ensure the DMSO concentration is perfectly matched (typically 1-2%) between the running buffer, analyte samples, and blank injections to prevent bulk refractive index artifacts.

  • Multi-Cycle Kinetics: Inject the 2M-TPM concentration series over the immobilized target and a reference flow cell (blank) at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections). Fit the curves using a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Table 2: Representative SPR Kinetic Parameters for 2M-TPM (Note: Values are illustrative for a validated fragment hit)

CompoundTarget kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM )Residence Time ( τ )
2M-TPM Putative Kinase X 4.5×104 1.2×10−2 0.26~ 1.4 minutes
Optimized Lead Putative Kinase X 8.1×105 3.5×10−4 0.0004~ 47.6 minutes

Insight: The rapid koff​ observed for 2M-TPM is characteristic of early-stage fragments. Subsequent medicinal chemistry efforts should focus on expanding the phenylmethanone moiety to engage adjacent hydrophobic pockets, thereby decreasing koff​ and increasing residence time.

Phase 3: Cellular Signaling Validation

To close the loop, the biophysical binding proven by SPR must be linked back to the original phenotypic hit. If 2M-TPM inhibits a specific kinase, we must observe a dose-dependent decrease in the phosphorylation of its direct downstream substrates in living cells.

Methodology:

  • Treat cells with 2M-TPM at concentrations flanking the SPR-derived KD​ .

  • Perform targeted Western blotting or global phosphoproteomics to quantify the phosphorylation status of the target's known substrates.

  • Self-Validation: Introduce a point mutation in the target protein's binding pocket (identified via in silico docking of the 2M-TPM scaffold) using CRISPR/Cas9. If the cellular phenotype is rescued in the mutant cell line, the mechanism of action is definitively validated.

References

  • - National Center for Biotechnology Information (PMC)[1] 2. - ACS Chemical Biology[2]

  • - The Biochemist, Portland Press[3]

  • - Nicoya Lifesciences[5]

  • - Charles River Laboratories[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Hantzsch Synthesis of 2,4-Disubstituted Thiazoles

Introduction & Pharmaceutical Relevance The 1,3-thiazole ring is a privileged heterocycle in modern drug discovery. It serves as the core structural scaffold in numerous FDA-approved therapeutics, including the anticance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmaceutical Relevance

The 1,3-thiazole ring is a privileged heterocycle in modern drug discovery. It serves as the core structural scaffold in numerous FDA-approved therapeutics, including the anticancer kinase inhibitor dasatinib, the anti-inflammatory drug meloxicam, and the broad-spectrum antibiotic ampicillin[1][2]. Among the various substitution patterns, 2,4-disubstituted thiazoles are particularly valuable. This specific geometry allows medicinal chemists to orthogonally tune a molecule's pharmacokinetic properties via the C2 position while optimizing target-binding affinity via the C4 position[1].

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains the premier, highly convergent methodology for constructing this ring system[3][4]. By condensing an α -haloketone with a thioamide or thiourea, researchers can rapidly generate diverse and complex 2,4-disubstituted libraries[4][5].

Mechanistic Causality: The "Why" Behind the Reaction

Understanding the reaction mechanism is critical for troubleshooting failures and optimizing yields. The Hantzsch synthesis is a cascade reaction driven by the distinct nucleophilicities of sulfur and nitrogen:

  • S-Alkylation ( SN​2 ): The highly polarizable, nucleophilic sulfur atom of the thioamide/thiourea attacks the electrophilic α -carbon of the haloketone. This displaces the halide (usually bromide or chloride), forming an imino thioether intermediate[3][5].

  • Intramolecular Cyclization: The nitrogen atom of the thioether intermediate acts as an internal nucleophile, attacking the ketone carbonyl carbon to form a 5-membered hydroxythiazoline ring[3][5].

  • Dehydration & Aromatization: The hydroxythiazoline intermediate undergoes rapid dehydration (loss of H2​O ) to yield the thermodynamically stable, fully aromatized 2,4-disubstituted thiazole[1][3].

Mechanism R1 α-Haloketone (Electrophile) I1 S-Alkylation (Thioether Intermediate) R1->I1 R2 Thioamide / Thiourea (Nucleophile) R2->I1 I2 Intramolecular Cyclization (Hydroxythiazoline) I1->I2 P Dehydration (-H2O) 2,4-Disubstituted Thiazole I2->P

Mechanistic pathway of the Hantzsch thiazole synthesis.

Experimental Design: Rationalizing the Conditions

To ensure a self-validating and high-yielding protocol, every reagent and condition must be selected with chemical intent:

  • Solvent Selection: Polar protic solvents like methanol or ethanol are classically chosen[1]. Causality: They stabilize the polar transition states during the SN​2 alkylation and facilitate the proton transfers required during the cyclization and dehydration steps.

  • Base Workup: The condensation generates one equivalent of hydrohalic acid (e.g., HBr), meaning the thiazole initially forms as a hydrobromide salt. Causality: Adding a mild aqueous base (like 5% Na2​CO3​ ) neutralizes the salt, precipitating the free base of the thiazole and driving the equilibrium toward completion[3][6].

  • Activation Energy: While classical reflux takes 2-4 hours, modern microwave irradiation or the use of ionic liquids (e.g., [bmim]BF4) can reduce reaction times to 10-20 minutes[1][4]. Causality: Microwave heating provides rapid, localized energy that accelerates the dehydration step, while ionic liquids stabilize the charged thioether intermediate[4].

Quantitative Data: Methodological Comparison

The following table summarizes the performance of various Hantzsch synthesis methodologies for 2,4-disubstituted thiazoles, allowing researchers to select the optimal route based on available equipment and green chemistry goals.

MethodologyTypical SolventTemp (°C)Reaction TimeAvg. YieldKey Advantage
Classical Reflux [1]Ethanol / Methanol70 - 802 - 4 hours75 - 85%Requires no specialized equipment; highly scalable.
Microwave-Assisted [6]Methanol / Ethanol90 - 12010 - 30 mins85 - 95%Rapid kinetics; higher purity profiles.
Ionic Liquid [4][bmim]BF45010 - 20 mins87 - 96%Solvent is recoverable/reusable; green chemistry.
Ultrasound (Lipase) [7]WaterAmbient15 - 45 mins85 - 96%Environmentally benign; avoids toxic organic solvents.

Step-by-Step Protocols

Workflow Start Equimolar Reactants (α-Haloketone + Thioamide) Split Select Activation Method Start->Split Conv Classical: Reflux in EtOH/MeOH (2-4 hours, 70°C) Split->Conv MW Modern: Microwave/Ionic Liquid (10-20 mins, 50-90°C) Split->MW Workup Aqueous Base Workup (e.g., 5% Na2CO3) Conv->Workup MW->Workup Isolate Vacuum Filtration & Washing Workup->Isolate End Purified 2,4-Disubstituted Thiazole Isolate->End

Comparative experimental workflow for classical vs. modern synthesis.

Protocol A: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol is optimized for standard laboratory setups without specialized reactors[3][6].

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g) - Caution: Lachrymator, handle strictly in a fume hood.

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate ( Na2​CO3​ ) aqueous solution (20 mL)

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.

  • Solvation: Add 5 mL of methanol. The mixture may initially be a suspension but will homogenize as the reaction proceeds and the exothermic SN​2 alkylation occurs.

  • Heating: Place the vial on a heating block or hot plate. Heat to a gentle reflux (approx. 65–70 °C) with continuous stirring for 30–60 minutes[3].

  • Cooling: Remove from heat and allow the solution to cool to ambient room temperature.

  • Neutralization & Precipitation: Pour the crude reaction mixture into a 100 mL beaker containing 20 mL of the 5% Na2​CO3​ solution. Swirl vigorously. Self-Validation Check: The evolution of CO2​ gas (bubbling) and the immediate formation of a solid precipitate indicate successful neutralization of the HBr salt to the free thiazole base[3][6].

  • Isolation: Collect the precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water (2 x 10 mL) to remove unreacted thiourea and inorganic salts.

  • Drying: Air-dry the solid on a watch glass to yield the final 2-amino-4-phenylthiazole.

Protocol B: Microwave-Assisted Synthesis

Optimized for drug discovery environments requiring rapid library generation[3][6].

Procedure:

  • Combine the α -haloketone (1.0 mmol) and the appropriate thioamide/thiourea (1.1 to 1.5 mmol) in a microwave-safe reaction vessel[3].

  • Add 2 mL of ethanol. Seal the vessel with a pressure-rated cap.

  • Irradiate in a dedicated laboratory microwave reactor at 90–120 °C for 10–30 minutes[3][6].

  • Cool the vessel to room temperature using compressed air cooling.

  • Transfer the contents to 10 mL of ice-cold water and basify with 1M NaOH or Na2​CO3​ until pH 8 is reached.

  • Filter the resulting precipitate or extract with ethyl acetate (3 x 10 mL) if the product is an oil.

Self-Validation & Quality Control

To ensure the integrity of the synthesized 2,4-disubstituted thiazole, perform the following quality control checks:

  • Thin-Layer Chromatography (TLC): The product thiazole will typically have a higher Rf​ value (less polar) than the starting thioamide/thiourea. It will be highly UV-active at 254 nm due to the extended aromatic conjugation.

  • 1 H NMR Spectroscopy: The most diagnostic signal for a 2,4-disubstituted thiazole is the isolated aromatic proton at the C5 position. This proton typically appears as a sharp singlet in the range of δ 7.0 - 7.5 ppm, depending on the electronic nature of the C2 and C4 substituents.

  • Mass Spectrometry (LC-MS): For bromo- or chloro-substituted starting materials, verify the complete absence of the characteristic M / M+2 isotopic pattern in the product mass spectrum, confirming complete displacement of the halogen.

References

1.[5] Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: nih.gov URL:[Link]

2.[7] Title: Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides Source: rsc.org URL:[Link]

4.[1] Title: Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives Source: jopir.in URL:[Link]

5.[2] Title: Thiazoles and Bisthiazoles Source: encyclopedia.pub URL:[Link]

6.[4] Title: Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies Source: rsc.org URL:[Link]

Sources

Application

Application Note: Structural Elucidation of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone via Advanced NMR and Mass Spectrometry

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Matrix/Modality: Small Molecule Structural Characterization Introduction and Analytical Strategy The thiazole scaffold is a pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Matrix/Modality: Small Molecule Structural Characterization

Introduction and Analytical Strategy

The thiazole scaffold is a privileged pharmacophore present in numerous FDA-approved therapeutics, owing to its robust stability and capacity to participate in diverse non-covalent interactions. Specifically, (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone (Molecular Formula: C₁₁H₉NOS, MW: 203.26 g/mol ) serves as a critical synthetic intermediate and structural motif in medicinal chemistry.

Unambiguous structural elucidation of this compound requires a dual-modality approach:

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass and connectivity. The presence of the carbonyl bridge dictates a highly predictable fragmentation pathway, specifically the formation of a stable benzoyl cation [1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Establishes the exact regiochemistry. The strong diamagnetic ring current of the thiazole ring, combined with the anisotropic deshielding of the carbonyl group, provides a distinct chemical shift signature that confirms the substitution pattern at the C-2 and C-4 positions [3, 4].

This application note details a self-validating protocol for the comprehensive characterization of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone.

High-Resolution Mass Spectrometry (HRMS) Protocol

Mechanistic Rationale for Fragmentation

Under Electrospray Ionization (ESI) in positive mode, the molecule readily protonates at the basic thiazole nitrogen to form the [M+H]⁺ precursor ion at m/z 204.048. During Collision-Induced Dissociation (CID), benzoyl derivatives exhibit characteristic α -cleavage adjacent to the carbonyl group [1, 2].

Because the benzoyl cation (m/z 105.034) is resonance-stabilized, the C-C bond between the thiazole ring and the carbonyl carbon is the most labile. A secondary, less favorable cleavage occurs on the opposite side of the carbonyl, yielding the 2-methylthiazole-4-carbonyl cation (m/z 126.001). The subsequent loss of neutral carbon monoxide (CO) from the benzoyl cation generates the phenyl cation (m/z 77.039) [1].

LC-MS/MS Experimental Workflow
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v) to ensure optimal protonation.

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Cone Voltage: 25 V (Keep low to prevent in-source fragmentation).

  • MS/MS Acquisition: Isolate the precursor m/z 204.048 in the quadrupole. Apply a Collision Energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Self-Validation Check:

    • Observation: At CE = 15 eV, the [M+H]⁺ peak (m/z 204) should be the base peak.

    • Adjustment: If m/z 105 dominates at 15 eV, your cone voltage is too high, causing premature in-source fragmentation. Lower the cone voltage until the intact precursor is restored.

Mass Spectrometry Data Summary
Precursor Ion (m/z)Fragment Ion (m/z)FormulaStructural AssignmentRelative Abundance (CE 25 eV)
204.048-[C₁₁H₁₀NOS]⁺Intact Protonated Molecule45%
204.048105.034[C₇H₅O]⁺Benzoyl Cation ( α -cleavage)100% (Base Peak)
204.048126.001[C₅H₄NOS]⁺2-Methylthiazole-4-carbonyl15%
105.03477.039[C₆H₅]⁺Phenyl Cation (-CO loss)30%
Visualization: CID Fragmentation Pathway

MS_Frag M [M+H]+ m/z 204.048 Benzoyl Benzoyl Cation m/z 105.034 M->Benzoyl - 2-Methylthiazole (alpha-cleavage) Thiazolyl Thiazolyl-Carbonyl m/z 126.001 M->Thiazolyl - Benzene (alpha-cleavage) Phenyl Phenyl Cation m/z 77.039 Benzoyl->Phenyl - CO (Neutral Loss)

Caption: Primary ESI-MS/MS fragmentation pathways of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone.

Nuclear Magnetic Resonance (NMR) Protocol

Mechanistic Rationale for Chemical Shifts

The structural verification relies heavily on the anisotropic effects of the molecular geometry. The carbonyl group (C=O) acts as a powerful electron-withdrawing group. In solution, the molecule adopts a conformation where the carbonyl oxygen is co-planar with the rings, resulting in a pronounced deshielding effect on both the thiazole H-5 proton and the ortho-protons (H-2',6') of the phenyl ring [4].

Furthermore, the intense diamagnetic ring current of the thiazole ring pushes the H-5 resonance significantly downfield (typically >8.0 ppm) [3]. The methyl group at C-2 appears as a sharp singlet, isolated from any scalar coupling, making it an excellent internal integration standard.

NMR Experimental Workflow
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • 1D Acquisition (¹H and ¹³C):

    • ¹H NMR (400 MHz): 16 scans, relaxation delay (D1) = 2.0 s.

    • ¹³C NMR (100 MHz): 512 scans, D1 = 2.0 s, with WALTZ-16 proton decoupling.

  • 2D Acquisition (HMBC): Set the long-range coupling constant ( nJCH​ ) to 8 Hz. This is critical for observing the ³J correlations across the carbonyl bridge (e.g., Thiazole H-5 to C=O, and Phenyl H-2',6' to C=O).

  • Self-Validation Check:

    • Observation: Integrate the 2-CH₃ singlet at ~2.80 ppm and set the value strictly to 3.00.

    • Adjustment: The total integration of the aromatic region (7.40 – 8.20 ppm) must equal exactly 6.00 (1 thiazole proton + 5 phenyl protons). If the aromatic integral is >6.30, suspect co-eluting aromatic impurities or residual solvent interference, and re-purify via preparative chromatography.

NMR Data Summary
Position¹H Shift (δ, ppm)Multiplicity (J in Hz)Int.¹³C Shift (δ, ppm)Key HMBC Correlations (²J, ³J)
2-CH₃ 2.80s3H19.5C-2, C-5
Thiazole C-2 ---166.0-
Thiazole C-4 ---154.0-
Thiazole H-5 8.15s1H126.5C-4, C-2, C=O
C=O ---188.5-
Phenyl C-1' ---136.5-
Phenyl H-2',6' 8.10m2H130.5C=O, C-4'
Phenyl H-3',5' 7.50m2H128.5C-1'
Phenyl H-4' 7.60m1H133.5C-2',6'
Visualization: 2D HMBC Correlation Network

HMBC_Net cluster_protons Protons (1H) cluster_carbons Carbons (13C) H5 H-5 (Thiazole) δ 8.15 C_carbonyl C=O δ 188.5 H5->C_carbonyl 3J C4 C-4 (Thiazole) δ 154.0 H5->C4 2J C2 C-2 (Thiazole) δ 166.0 H5->C2 3J HCH3 2-CH3 δ 2.80 HCH3->C2 2J Hortho H-2',6' (Phenyl) δ 8.10 Hortho->C_carbonyl 3J Cipso C-1' (Phenyl) δ 136.5 Hortho->Cipso 2J

Caption: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the molecular framework.

References

  • BenchChem. "A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives." BenchChem Technical Guides, 2025. 1[1]

  • Lopes, J. L. C., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." RSC Advances, 2015. 2[2]

  • Kuey.net. "Systematic Review On Thiazole And Its Applications." Journal of Pharmaceutical and Medicinal Research, 2023. 3[3]

  • Sánchez-Viesca, F., et al. "Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis." American Journal of Chemistry, 2012. 4[4]

Sources

Method

in vitro anti-proliferative assay of thiazole compounds

As a Senior Application Scientist, I have designed this comprehensive application note to guide researchers through the mechanistic evaluation and in vitro anti-proliferative screening of thiazole-based compounds. Thiazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive application note to guide researchers through the mechanistic evaluation and in vitro anti-proliferative screening of thiazole-based compounds. Thiazoles represent a highly privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in targeting oncogenic pathways.

This guide eschews a basic procedural list in favor of a self-validating, causality-driven framework. By understanding the why behind each experimental parameter, you can ensure high-fidelity data suitable for lead optimization and preclinical drug development.

The Mechanistic Landscape of Thiazole Therapeutics

Thiazole derivatives exert their pharmacological effects through multifactorial mechanisms, allowing them to disrupt key molecular pathways critical for cancer cell survival, proliferation, and metastasis. Recent structural optimizations have yielded thiazole hybrids capable of acting as multi-kinase inhibitors, tubulin polymerization disruptors, and apoptosis inducers.

Understanding the specific target of your thiazole derivative is critical for selecting the appropriate downstream validation assays. For instance, thiazole/1,2,3-triazole hybrids have shown nanomolar efficacy as dual EGFR/HER-2 inhibitors 1, while other derivatives act as potent PI3Kα/mTOR dual inhibitors 2 or aromatase inhibitors 3.

MOA cluster_kinases Kinase Inhibition cluster_other Other Targets Thiazole Thiazole Derivatives EGFR EGFR / HER-2 Thiazole->EGFR PI3K PI3K / mTOR Thiazole->PI3K CDK2 CDK2 / GSK3β Thiazole->CDK2 Tubulin Tubulin Polymerization Thiazole->Tubulin Aromatase Aromatase Thiazole->Aromatase TopoII Topoisomerase II Thiazole->TopoII Apoptosis Apoptosis & Cell Cycle Arrest EGFR->Apoptosis PI3K->Apoptosis CDK2->Apoptosis Tubulin->Apoptosis Aromatase->Apoptosis TopoII->Apoptosis AntiProlif Anti-Proliferative Effect Apoptosis->AntiProlif

Fig 1. Multifactorial mechanisms of thiazole derivatives driving anti-proliferative effects.

Experimental Design: The Causality Behind the Choices

To ensure that your anti-proliferative data is robust and artifact-free, experimental design must account for the physicochemical properties of thiazoles and the biological kinetics of cancer cell lines.

  • Assay Selection (MTT vs. SRB): The MTT assay is the gold standard for initial thiazole screening. It relies on the conversion of yellow tetrazolium bromide to a purple formazan derivative by mitochondrial succinate dehydrogenase in viable cells 4. Because thiazoles frequently induce mitochondrial-mediated apoptosis, MTT provides a highly sensitive, direct readout of metabolic collapse. Alternatively, the Sulforhodamine-B (SRB) assay is used when compounds interfere with mitochondrial enzymes directly, as it measures total cellular protein mass 5.

  • Solvent Causality: Thiazoles are inherently hydrophobic. Stock solutions must be prepared in 100% DMSO. However, the final in-well DMSO concentration must strictly remain ≤0.5% (v/v). Concentrations above this threshold induce solvent-mediated cytotoxicity, which artificially inflates the apparent potency of the drug.

  • Selectivity Index (SI) Profiling: A potent compound is useless if it is universally toxic. You must counter-screen your compounds against normal cell lines (e.g., WI-38 lung fibroblasts or MCF-10A mammary epithelial cells) to calculate the Selectivity Index ( SI=IC50_Normal​/IC50_Cancer​ ). An SI>3 indicates a favorable therapeutic window 2.

Quantitative Benchmarks in Recent Thiazole Development

To contextualize your results, compare your calculated IC50​ values against recently published, highly optimized thiazole derivatives.

Compound Class / HybridPrimary TargetTested Cell LineEfficacy ( IC50​ )Reference Drug
Thiazole/1,2,3-triazole (10e) EGFR / HER-2MCF-7 (Breast)24 nMErlotinib (40 nM)
Thiazole derivative (3b) PI3Kα / mTORNCI-60 Panel0.086 μM (PI3Kα)Doxorubicin
Pyridine-thiazole (13a) CDK2 / GSK3βHepG2 (Liver)0.63 μM (CDK2)Roscovitine
Thiazole analog (8) AromataseMCF-7 (Breast)3.36 μg/mLStaurosporine

Validated Protocols for Thiazole Evaluation

The following protocols form a self-validating system. Protocol A establishes the quantitative anti-proliferative metric ( IC50​ ), while Protocol B confirms the qualitative mechanism (apoptosis vs. necrosis), ensuring the observed cell death is target-driven rather than due to non-specific chemical toxicity.

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (Serial Dilutions) Seed->Treat Incubate 3. Incubation (24-72h, 37°C) Treat->Incubate MTT 4a. MTT Addition (Formazan formation) Incubate->MTT Flow 4b. Flow Cytometry (PI/Annexin V) Incubate->Flow Read 5. Absorbance Reading (Microplate Reader) MTT->Read Analyze 6. IC50 Calculation (Non-linear regression) Flow->Analyze Read->Analyze

Fig 2. Self-validating experimental workflow for in vitro anti-proliferative assays.

Protocol A: High-Throughput MTT Cell Viability Assay

Purpose: To determine the half-maximal inhibitory concentration ( IC50​ ) of novel thiazole compounds.

  • Cell Seeding: Harvest logarithmically growing cancer cells (e.g., MCF-7, HepG-2). Seed 5×103 cells/well in 100 µL of complete media (e.g., RPMI-1640 + 10% FBS) into a 96-well plate.

    • Causality: Seeding density is critical. Over-confluence before the 72h mark triggers contact inhibition, artificially halting proliferation and skewing the drug's apparent efficacy.

  • Attachment: Incubate for 24 hours at 37°C in a 5% CO2​ humidified environment to allow complete cellular adherence and recovery from trypsinization stress.

  • Compound Treatment: Prepare a 7-point serial dilution of the thiazole compound in culture media. Add 100 µL of the drug solutions to the wells.

    • Self-Validation Controls: Must include a Vehicle Control (0.5% DMSO in media) to establish the 100% viability baseline, and a Positive Control (e.g., Doxorubicin or Erlotinib) to validate assay sensitivity.

  • Incubation: Incubate the plates for 48 to 72 hours.

    • Causality: A minimum of 48 hours is required to allow compounds targeting the cell cycle (e.g., CDK2 inhibitors) to exert their effects across at least one full cellular doubling time.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2–4 hours in the dark.

  • Solubilization & Readout: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom. Add 100 µL of 100% DMSO per well to solubilize the crystals. Shake for 10 minutes. Read the absorbance at 570 nm using a microplate reader (reference wavelength 630 nm to subtract cellular debris background).

  • Data Analysis: Calculate viability as (AbsSample​/AbsVehicle​)×100 . Use non-linear regression (curve fit) in software like GraphPad Prism to calculate the IC50​ .

Protocol B: Mechanistic Validation via Flow Cytometry (Annexin V/PI)

Purpose: To confirm that the anti-proliferative effect is driven by programmed cell death (apoptosis) rather than non-specific necrosis.

  • Treatment: Seed cells in 6-well plates ( 2×105 cells/well). Treat with the thiazole compound at 0.5× , , and the calculated IC50​ for 48 hours.

  • Harvesting: Collect the culture media (containing floating cells) and trypsinize the adherent cells. Combine both fractions.

    • Causality: Floating cells represent the late-apoptotic or dead fraction. Discarding the media will result in a massive underestimation of the compound's cytotoxic power.

  • Staining: Wash cells twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

    • Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only intercalates DNA in cells with compromised membranes (late apoptosis/necrosis).

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Quadrant analysis will definitively separate viable, early apoptotic, late apoptotic, and necrotic populations, validating the mechanism of your thiazole derivative.

References

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PMC - NIH.4

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PMC - NIH.2

  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. PMC - NIH.3

  • Design, synthesis, in silico studies, and antiproliferative activity of a novel series of thiazole/1,2,3-triazole hybrids as apoptosis inducers and multi-kinase inhibitors endowed with anti-breast cancer activity. PMC - NIH.1

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. PMC - NIH.5

Sources

Application

Application Note: (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone as a Privileged Scaffold in Drug Discovery

Executive Summary In modern drug discovery, the strategic selection of molecular building blocks is paramount to overcoming late-stage clinical attrition. (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone (CAS: 133045-84-4) r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks is paramount to overcoming late-stage clinical attrition. (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone (CAS: 133045-84-4) represents a highly versatile, privileged scaffold. By combining a heteroaromatic thiazole ring with an electrophilic benzoyl handle, this compound serves as a critical intermediate for synthesizing complex kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and Aryl Hydrocarbon Receptor (AHR) modulators.

This guide provides an in-depth analysis of the mechanistic utility of this scaffold, field-proven synthetic protocols for its derivatization, and the biological pathways it can be engineered to target.

Mechanistic Utility in Drug Design

As medicinal chemists, we do not merely assemble atoms; we engineer molecular properties. The utility of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone is rooted in its structural duality:

  • The 2-Methylthiazole Core (Pharmacophore & Bioisostere): The thiazole ring is a classical bioisostere for pyridine and phenyl rings. It acts as a robust hydrogen-bond acceptor (via the nitrogen atom) while maintaining a lower lipophilicity (LogP) profile than a standard phenyl ring. The ortho-methyl group provides a steric shield that can lock the conformation of the adjacent carbonyl, reducing rotational entropy and pre-organizing the molecule for target binding.

  • The Benzoyl Ketone (Electrophilic Handle for Fsp³ Enrichment): A major cause of drug failure is poor aqueous solubility driven by flat, sp²-rich aromatic systems. The ketone moiety in this scaffold is an ideal handle for sp³-enrichment . By converting this planar sp² ketone into an sp³-hybridized amine or chiral alcohol, we increase the molecule's fraction of sp³ carbons ( Fsp3​ ). Higher Fsp3​ directly correlates with improved solubility, reduced off-target toxicity, and better pharmacokinetic profiles [1].

Biological Applications: Targeting AHR and Kinase Pathways

Derivatives of the thiazol-4-yl-phenyl scaffold have demonstrated profound efficacy in modulating the Aryl Hydrocarbon Receptor (AHR) . Recent therapeutic developments have utilized thiazole-amine derivatives as AHR agonists to treat angiogenesis-implicated and inflammatory disorders (e.g., psoriasis, inflammatory bowel disease) [2].

When functionalized with piperazine derivatives, this scaffold is also frequently utilized to probe GPCRs and human histamine receptors, acting as high-affinity inverse agonists or antagonists [3].

Pathway Visualization: AHR Modulation by Thiazole Derivatives

SignalingPathway Ligand Thiazole-Based Ligand Receptor Cytosolic Aryl Hydrocarbon Receptor (AHR) Ligand->Receptor Binds Complex Ligand-AHR Complex Receptor->Complex Translocation Nuclear Translocation & ARNT Heterodimerization Complex->Translocation Activation GeneExpr Modulation of Gene Expression (↓ IFN-γ, IL-17A, TNF-α) Translocation->GeneExpr Transcription

Figure 1: Mechanism of action for thiazole-derived AHR modulators in inflammatory disease.

Synthetic Workflows & Scaffold Derivatization

To leverage this compound in drug discovery, the ketone must be functionalized. Below is the logical workflow for converting the starting material into advanced sp³-enriched intermediates.

SyntheticWorkflow SM (2-Methyl-1,3-thiazol-4-yl) (phenyl)methanone RedAm Reductive Amination (NaBH(OAc)3, Amine) SM->RedAm KetRed Asymmetric Reduction (CBS Catalyst, BH3) SM->KetRed AmineProd sp³-Enriched Amine Scaffold RedAm->AmineProd AlcProd Chiral Secondary Alcohol KetRed->AlcProd Etherif Etherification / Alkylation (NaH, R-X) AlcProd->Etherif EtherProd Ether-Linked Target Compound Etherif->EtherProd

Figure 2: Divergent synthetic workflow for the derivatization of the benzoylthiazole scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems . Every step includes causality for the reagent choice and an In-Process Control (IPC) to verify success before proceeding.

Protocol A: Reductive Amination to Yield sp³-Enriched Amines

Objective: Convert the benzoyl ketone into a secondary/tertiary amine to increase basicity and Fsp3​ .

Rationale & Causality: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is milder, avoids the generation of toxic cyanide byproducts, and is highly chemoselective for imines over ketones. 1,2-Dichloroethane (DCE) is selected as the solvent over Dichloromethane (DCM) because its higher boiling point (83°C) allows for gentle heating, which is often required to overcome the steric hindrance imposed by the ortho-methyl group on the thiazole ring during imine formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone (1.0 mmol) and the desired primary/secondary amine (1.2 mmol) in anhydrous DCE (10 mL).

  • Catalysis: Add glacial acetic acid (1.0 mmol). Causality: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity to drive imine formation, without fully protonating the amine nucleophile.

  • Imine Formation (IPC 1): Stir at 40°C for 2 hours. Self-Validation: Perform LC-MS. Proceed only when the ketone mass peak is depleted by >90% and the imine intermediate mass is observed.

  • Reduction: Cool the reaction to 0°C. Portion-wise, add NaBH(OAc)₃ (1.5 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup (IPC 2): Quench with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess reductant. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Self-Validation: TLC (Hexanes:EtOAc 1:1) should show a new, more polar spot that is ninhydrin-positive (if secondary amine) or Dragendorff-positive.

  • Purification: Purify via flash column chromatography (SiO₂, gradient elution 0-10% MeOH in DCM).

Protocol B: Asymmetric Ketone Reduction

Objective: Generate a chiral secondary alcohol for stereospecific target binding.

Rationale & Causality: Standard NaBH₄ reduction yields a racemic mixture, which is unacceptable for modern lead optimization where enantiomers often have divergent off-target profiles. We employ the Corey-Bakshi-Shibata (CBS) reduction. The chiral oxazaborolidine catalyst pre-organizes the ketone and the borane source, ensuring stereospecific hydride delivery.

Step-by-Step Methodology:

  • Preparation: Dissolve (R)- or (S)-CBS catalyst (0.1 mmol, 10 mol%) in anhydrous THF (5 mL) under N₂ at -20°C.

  • Borane Addition: Add Borane-THF complex (1.0 M in THF, 1.2 mmol) dropwise. Stir for 15 minutes.

  • Ketone Addition: Dissolve the thiazole ketone (1.0 mmol) in THF (3 mL) and add it dropwise over 30 minutes via syringe pump. Causality: Slow addition keeps the concentration of the uncoordinated ketone low, preventing non-catalyzed, racemic background reduction by BH₃.

  • Reaction & Quench: Stir at -20°C for 2 hours. Quench carefully with cold Methanol (2 mL) to destroy excess borane.

  • Workup: Concentrate the solvent, partition between EtOAc and 1M HCl. Extract, dry, and concentrate the organic layer.

  • Validation: Determine enantiomeric excess (ee) via Chiral HPLC. Target >95% ee.

Data Presentation: Scaffold Metrics & Optimization

Table 1: Physicochemical Properties of the Core Scaffold [1]

PropertyValueMedicinal Chemistry Significance
Molecular Weight 203.26 g/mol Excellent lead-like MW, allowing room for MW growth during derivatization (<500 Da Rule of 5).
LogP (estimated) ~2.4Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
H-Bond Acceptors 2 (N, O)Favorable for kinase hinge-binding or GPCR pocket interactions.
H-Bond Donors 0Prevents desolvation penalties; allows addition of donors via amination.

Table 2: Optimization of Reductive Amination (Protocol A)

EntrySolventReductantAdditiveTemp (°C)Yield (%)Purity (LC-MS)
1DCMNaBH(OAc)₃None2545%88%
2DCMNaBH(OAc)₃AcOH (1 eq)2562%92%
3DCENaBH(OAc)₃AcOH (1 eq)4089%>98%
4MeOHNaBH₃CNAcOH (cat.)6571%85% (Side products)

References

  • Bolli, M. et al. "4-phenyl-n-(phenyl)thiazol-2-amine derivatives and related compounds as aryl hydrocarbon receptor (AHR) agonists for the treatment of e.g. angiogenesis implicated or inflammatory disorders." World Intellectual Property Organization, Patent WO2021127301A1.

Technical Notes & Optimization

Troubleshooting

improving yield of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone synthesis

Welcome to the Technical Support Center for the synthesis of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone . Synthesizing aryl ketones via the addition of Grignard reagents to carboxylic acid derivatives is notoriously pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone .

Synthesizing aryl ketones via the addition of Grignard reagents to carboxylic acid derivatives is notoriously prone to over-addition and poor yields. To achieve high-fidelity conversion, this guide utilizes a two-step Weinreb Amide methodology. By first converting 2-methylthiazole-4-carboxylic acid into an N-methoxy-N-methylamide, we can trap the subsequent Grignard addition as a stable tetrahedral intermediate, preventing the formation of unwanted tertiary alcohols.

Below, you will find our comprehensive troubleshooting guide, mechanistic workflows, and self-validating protocols designed to optimize your yield.

Synthetic Workflow

G A 2-Methylthiazole-4-carboxylic acid (Starting Material) B HATU, TEA, DCM MeO(Me)NH·HCl A->B C N-Methoxy-N,2-dimethyl thiazole-4-carboxamide (Weinreb Amide) B->C D PhMgBr, THF/DCM -78°C to 0°C C->D E (2-Methyl-1,3-thiazol-4-yl) (phenyl)methanone (Target Ketone) D->E

Synthetic workflow for (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone via Weinreb amide.

Part 1: Troubleshooting & FAQs

Section A: Weinreb Amide Formation (Amidation)

Q: Why is the conversion of 2-methylthiazole-4-carboxylic acid to the Weinreb amide stalling at 50–60% yield? A: 2-Methylthiazole-4-carboxylic acid is electronically deactivated by the electron-withdrawing nature of the thiazole ring. Standard carbodiimide coupling agents (like EDC or DCC) often fail to achieve full conversion. Switching to a highly reactive uronium-based coupling agent like HATU ensures the rapid formation of the highly electrophilic active ester[1]. Furthermore, ensure you are using at least 2.5 equivalents of triethylamine (TEA) or DIPEA; insufficient base will fail to fully liberate the N,O-dimethylhydroxylamine free base from its hydrochloride salt, halting the nucleophilic attack.

Q: How can I remove the urea byproduct generated by the coupling agent? A: If using HATU, the resulting byproduct is highly soluble in water. A thorough aqueous wash with saturated sodium bicarbonate (NaHCO₃) followed by a dilute acidic wash (0.5 M HCl) will easily partition the urea into the aqueous phase, leaving the pure Weinreb amide in the organic layer.

Section B: Grignard Addition & Ketone Formation

Q: I am observing the formation of a tertiary alcohol byproduct. Doesn't the Weinreb amide prevent over-addition? A: Yes, Weinreb amides are specifically designed to prevent over-addition by forming a stable, five-membered chelated tetrahedral intermediate with the magnesium ion[2]. However, this intermediate is only kinetically stable at low temperatures. If the reaction temperature exceeds 0 °C during the addition or before the quench, the tetrahedral intermediate collapses prematurely into the highly electrophilic ketone. This in situ ketone immediately reacts with the excess phenylmagnesium bromide (PhMgBr) to form the tertiary alcohol[3]. Strict temperature control is mandatory[4].

Q: My Grignard addition fails completely, and I recover only unreacted Weinreb amide. What went wrong? A: This is typically caused by moisture in the system or degraded PhMgBr. Grignard reagents are highly sensitive to protic sources and will be instantly destroyed by water[3]. Ensure all glassware is flame-dried and titrate your PhMgBr solution before use. Additionally, the basic nitrogen on the thiazole ring can coordinate with the Grignard reagent, acting as a sink. You must use a slight excess (1.5 to 2.0 equivalents) of PhMgBr to overcome this coordination and drive the reaction to completion[1].

Q: How do I prevent severe emulsions during the aqueous workup of the Grignard reaction? A: Magnesium salts (e.g., Mg(OH)₂) formed during a neutral or basic quench are highly gelatinous and cause stubborn emulsions. To prevent this, perform a cold, acidic reverse-quench. Pour the cold reaction mixture into a vigorously stirred solution of saturated aqueous NH₄Cl or 1M HCl. Alternatively, adding Rochelle's salt (potassium sodium tartrate) to the aqueous layer will chelate the magnesium ions, breaking the emulsion and yielding a clean phase separation.

Part 2: Mechanistic Pathway

G A Weinreb Amide + PhMgBr B Nucleophilic Attack at -78°C A->B C Stable Chelated Tetrahedral Intermediate (5-membered ring) B->C D Aqueous Quench (NH4Cl at 0°C) C->D F Premature Collapse (T > 0°C) C->F Thermal Degradation E Collapse to Target Ketone D->E G Over-addition (Tertiary Alcohol) F->G

Mechanism of Grignard addition highlighting the stable chelated tetrahedral intermediate.

Part 3: Quantitative Reaction Parameters

The following table summarizes the critical stoichiometric and thermodynamic parameters required to maximize yield and minimize byproduct formation.

Reaction ParameterOptimal RangeImpact of Deviation
HATU Equivalents 1.2 eq< 1.0 eq leads to incomplete amidation; > 1.5 eq complicates purification.
TEA / DIPEA 2.5 – 3.0 eqInsufficient base fails to free-base the amine salt, halting the reaction.
Grignard Temperature -78 °C to 0 °CT > 0 °C causes tetrahedral intermediate collapse and tertiary alcohol formation.
PhMgBr Equivalents 1.5 – 2.0 eq< 1.5 eq leads to unreacted amide due to thiazole nitrogen coordination.

Part 4: Self-Validating Experimental Protocols

Step 1: Synthesis of N-Methoxy-N,2-dimethylthiazole-4-carboxamide

Causality Focus: Utilizing HATU overcomes the poor nucleophilicity of the deactivated thiazole acid, while excess TEA ensures the amine hydrochloride is fully neutralized.

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 2-methylthiazole-4-carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and HATU (1.2 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Cool the heterogeneous suspension to 0 °C under an inert atmosphere (N₂ or Argon).

  • Activation: Add triethylamine (2.5 eq) dropwise over 5 minutes.

    • Self-Validation Checkpoint: The initial cloudy suspension will transition into a clear, homogeneous solution within 15 minutes of TEA addition. This visual cue confirms the successful formation of the soluble active ester[1].

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 0.5 M HCl (to remove basic impurities) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Weinreb amide.

Step 2: Synthesis of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone

Causality Focus: Cryogenic temperatures trap the magnesium-chelated intermediate, preventing the expulsion of the methoxy-amine leaving group until the unreacted Grignard is safely destroyed by the aqueous quench.

  • Preparation: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous DCM or THF (0.15 M) in a flame-dried flask under N₂.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -78 °C.

  • Addition: Add phenylmagnesium bromide (3.0 M in Et₂O, 1.6 eq) dropwise via a syringe pump over 15–20 minutes. Maintain the internal temperature strictly below -70 °C during the addition[1].

  • Incubation: Stir the reaction mixture at -78 °C for 1 hour, then slowly allow the bath to warm to 0 °C over 2 hours.

    • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, quench it into a vial containing 0.5 mL of saturated NH₄Cl, and analyze via TLC (UV active). The complete disappearance of the lower-Rf Weinreb amide and the appearance of the higher-Rf ketone confirms conversion before bulk quenching.

  • Quench: While strictly at 0 °C, perform a cold quench by slowly adding saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with DCM (3x). If an emulsion forms, add 10 mL of saturated Rochelle's salt solution and stir vigorously for 15 minutes. Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography to isolate the pure target ketone.

References

  • Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity Journal of Medicinal Chemistry - ACS Public
  • Weinreb ketone synthesis Wikipedia
  • Grignard Reagents + Esters → Tertiary (or Secondary) Alcohols OrgoSolver
  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate The Journal of Organic Chemistry - ACS Public

Sources

Optimization

Technical Support Center: Troubleshooting Thiazole Ring Formation Reactions

Welcome to the Technical Support Center for Thiazole Ring Formation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Thiazole Ring Formation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of thiazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your reactions. Thiazole and its derivatives are pivotal in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] This guide will delve into the intricacies of the most common synthetic routes to this valuable heterocyclic scaffold.

Section 1: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of an α-haloketone with a thioamide.[4][5] While robust, it is not without its challenges. This section will address the most frequently encountered issues.

FAQ 1: I'm getting a very low yield in my Hantzsch synthesis. What are the likely culprits?

Low yields in a Hantzsch synthesis can be frustrating, but a systematic approach to troubleshooting can often pinpoint the issue. Here are the most common causes and their solutions:

A1: Root Causes and Solutions for Low Yield

  • Purity and Stability of Starting Materials: This is the most critical factor.

    • α-Haloketones: These reagents can be unstable and are prone to decomposition over time, especially when exposed to light or moisture.[6][7] It is highly recommended to use freshly prepared or purified α-haloketones. Their purity can be quickly assessed by TLC or ¹H NMR before starting the reaction.

    • Thioamides: While generally more stable than α-haloketones, the purity of your thioamide is crucial. Impurities can lead to unwanted side reactions. Some thioamides can be sensitive to alkaline conditions in aqueous media.[8][9][10]

  • Suboptimal Reaction Conditions:

    • Temperature: While many Hantzsch reactions are heated to reflux, excessive or prolonged heating can lead to the decomposition of the desired thiazole product.[11] It is essential to monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating.

    • Solvent: The choice of solvent significantly impacts reaction rate and yield. Ethanol and methanol are common choices.[12] For certain substrates, a mixture of ethanol and water or even solvent-free conditions might be more effective. A solvent screen is a valuable optimization step.[13]

    • pH: The pH of the reaction medium can influence the reaction rate and the formation of side products. While the reaction is often run under neutral conditions, some variations may benefit from the addition of a mild, non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.[14]

  • Incomplete Reaction: If your TLC shows significant amounts of unreacted starting materials, consider extending the reaction time or increasing the temperature moderately. The use of catalysts like silica-supported tungstosilicic acid can also enhance the reaction rate.[13]

  • Side Reactions: The formation of byproducts will inevitably lower the yield of your desired product. These are discussed in detail in the next FAQ.

Experimental Protocol: A General Procedure for Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-4-phenylthiazole as a representative example.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone (1.0 equivalent) and thiourea (1.2 equivalents).

  • Add methanol as the solvent.

  • Heat the mixture with stirring at a moderate temperature (e.g., 60-70 °C) for 30 minutes to 2 hours.[14]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.[14]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[15]

FAQ 2: My TLC plate shows multiple spots. What are the possible side products in my Hantzsch synthesis?

The presence of multiple spots on your TLC is a clear indicator of side product formation. Understanding the potential side reactions is key to mitigating them.

A2: Common Side Products and Their Prevention

  • Unreacted Starting Materials: The most straightforward to identify, these will correspond to the Rf values of your starting α-haloketone and thioamide.

    • Solution: As discussed in FAQ 1, optimize reaction time and temperature, and consider the use of a catalyst.

  • Formation of an Oxazole: If your thioamide is contaminated with its corresponding amide, you may observe the formation of an oxazole byproduct.

    • Solution: Ensure the high purity of your thioamide starting material.

  • Dimerization or Polymerization: Under certain conditions, the reactive starting materials or intermediates can undergo self-condensation.

    • Solution: This can sometimes be minimized by controlling the reaction temperature and adding the α-haloketone slowly to the reaction mixture.

  • Formation of Isomeric Thiazoles: When using N-monosubstituted thioureas, a significant side reaction can be the formation of 3-substituted 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.

    • Solution: Maintain neutral or slightly basic reaction conditions to favor the formation of the desired 2-(N-substituted amino)thiazole.[11]

Visualization: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reaction Reagents Combine α-haloketone and thioamide in solvent Start->Reagents Heat Heat and Stir Reagents->Heat TLC Monitor by TLC Heat->TLC TLC->Heat Incomplete Cool Cool to RT TLC->Cool Complete Neutralize Neutralize and Precipitate Cool->Neutralize Filter Filter and Wash Neutralize->Filter Purify Recrystallize or Column Chromatography Filter->Purify End Pure Thiazole Purify->End Cook_Heilbron_Mechanism Reactants α-Aminonitrile + Carbon Disulfide Intermediate1 Nucleophilic attack of amine on CS₂ Reactants->Intermediate1 Step 1 Intermediate2 Intramolecular cyclization Intermediate1->Intermediate2 Step 2 Product 5-Aminothiazole Intermediate2->Product Tautomerization

Caption: Simplified mechanism of the Cook-Heilbron synthesis.

Section 3: The Gabriel Thiazole Synthesis

The Gabriel synthesis offers a route to thiazoles through the reaction of α-acylaminoketones with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. [11][16]

FAQ 4: I'm struggling with the Gabriel synthesis; the reaction is messy and the yield is poor. Any advice?

A4: Tips for a Successful Gabriel Synthesis

  • Thionating Agent: Phosphorus pentasulfide and Lawesson's reagent are moisture-sensitive. Ensure they are handled under anhydrous conditions. The quality of the thionating agent is critical for a successful reaction.

  • Reaction Temperature: This reaction often requires heating. Careful temperature control is necessary to avoid decomposition of the starting material and product.

  • Solvent: High-boiling point, inert solvents such as toluene or xylene are commonly used.

  • Purification: The crude reaction mixture can be complex. Column chromatography is often required to isolate the desired thiazole derivative. [15]

Section 4: General Troubleshooting and Best Practices

This section provides overarching advice applicable to all thiazole formation reactions.

Starting Material Stability and Handling
Reagent ClassStorage RecommendationsHandling Precautions
α-Haloketones Store in a cool, dark, and dry place. Preferably under an inert atmosphere.Use in a well-ventilated fume hood. Avoid exposure to moisture and light. Freshly prepare or purify before use if possible. [6][7]
Thioamides Store in a cool, dry place.Stable under most organic solvents but can be sensitive to alkaline aqueous conditions. [8][9][10]
Reaction Monitoring and Product Characterization
  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. Choose an appropriate solvent system that gives good separation of starting materials and products.

  • Purification:

    • Recrystallization: An effective method for purifying solid products. The choice of solvent is crucial. [15] * Column Chromatography: A versatile technique for separating complex mixtures. A systematic approach to solvent system selection is key to successful purification. [16]* Spectroscopic Characterization:

    • ¹H and ¹³C NMR: Provides detailed structural information. Characteristic chemical shifts for thiazole protons and carbons can confirm the formation of the desired ring system. [17] * FTIR: Useful for identifying key functional groups and the thiazole ring vibrations. [4][18][19] * Mass Spectrometry: Confirms the molecular weight of the product and can provide fragmentation patterns that aid in structure elucidation. [1][2][15]

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Multiple Products Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start Reagents Impure (Purify/Re-prepare) Optimize_Conditions Optimize Reaction Conditions (T, t, solvent) Check_Purity->Optimize_Conditions Reagents Pure Check_Side_Reactions Investigate Side Reactions Optimize_Conditions->Check_Side_Reactions Yield Still Low Purification_Issues Address Purification Challenges Optimize_Conditions->Purification_Issues Good Conversion Check_Side_Reactions->Optimize_Conditions Identify & Mitigate Purification_Issues->Start Product Loss (Optimize Purification)

Caption: A decision-making workflow for troubleshooting thiazole synthesis.

References

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Deriv
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. [Link]

  • Possible mass fragmentation pattern of compound 3. - ResearchGate. [Link]

  • Cook–Heilbron thiazole synthesis - Wikipedia. [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (URL not available)
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-f - The Royal Society of Chemistry. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. [Link]

  • Thiazoles: iii. Infrared spectra of methylthiazoles - ResearchGate. [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH. [Link]

  • International Journal of Chemical Sciences. [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. [Link]

  • NH4I-Promoted Electrosynthesis of 2-Aminothiazole Derivatives from Ketone Compounds and NH4SCN - Supporting Information. [Link]

  • Cook-Heilbron thiazole synthesis | Request PDF - ResearchGate. [Link]

  • Robinson–Gabriel thiazole synthesis. | Download Scientific Diagram - ResearchGate. [Link]

  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC. [Link]

  • Thiazoles and Bisthiazoles - Encyclopedia.pub. [Link]

  • Stability of thioamides? - ResearchGate. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. [Link]

  • Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... - ResearchGate. [Link]

  • Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. [Link]

  • Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). - Organic Syntheses Procedure. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. [Link]

  • Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. [Link]

  • Ynamide-Mediated Thioamide and Primary Thioamide Syntheses | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. [Link]

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis - ChemRxiv. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Troubleshooting

Hantzsch Thiazole Synthesis: Advanced Optimization &amp; Troubleshooting Center

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind experimental choices, ensuring that every protocol you execute is a self-validating system. Whether you are synthesizing novel APIs or building combinatorial libraries, this guide provides the mechanistic insights, optimized parameters, and troubleshooting logic required for robust, high-yielding reactions.

Section 1: Mechanistic Logic & Pathway (The "Why")

To optimize a reaction, one must first understand its fundamental pathway. The Hantzsch thiazole synthesis is a classic condensation between an α -haloketone and a thioamide (or thiourea) 1.

  • Nucleophilic Attack ( SN​2 ) : The reaction initiates with the highly nucleophilic sulfur atom of the thioamide attacking the α -carbon of the haloketone, displacing the halide to form an S-alkylated intermediate.

  • Intramolecular Cyclization : The nitrogen atom of the thioamide then attacks the ketone carbonyl carbon, forming a five-membered hydroxythiazoline intermediate.

  • Dehydration : A thermodynamically driven dehydration step eliminates a water molecule, yielding the stable, aromatic thiazole ring 2.

HantzschMechanism SM α-Haloketone + Thioamide SN2 SN2 S-Alkylation (Displacement of Halide) SM->SN2 Int1 S-Alkylated Intermediate SN2->Int1 Cyclization Intramolecular Cyclization (N attacks Carbonyl) Int1->Cyclization Int2 Hydroxythiazoline Intermediate Cyclization->Int2 Dehydration Dehydration (-H2O) Int2->Dehydration Product Aromatic Thiazole Derivative Dehydration->Product

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.

Section 2: Optimization of Reaction Conditions

Yields in the Hantzsch synthesis are highly dependent on temperature, solvent, and catalytic intervention. While traditional methods rely on prolonged reflux in alcohols, modern green chemistry approaches utilize ultrasonic irradiation and heterogeneous catalysts (e.g., silica-supported tungstosilicic acid) to accelerate the reaction and improve yields 3.

Table 1: Comparative Optimization Data for Thiazole Synthesis

MethodSolvent SystemCatalystTemperatureReaction TimeTypical Yield (%)
Conventional Thermal MethanolNone100 °C30 - 60 min60 - 75%
Base-Assisted EthanolNaHCO 3​ Reflux2 - 4 hours70 - 80%
Heterogeneous Catalysis EtOH/Water (1:1)SiW-SiO 2​ 65 °C2 - 3 hours79 - 85%
Ultrasonic Irradiation EtOH/Water (1:1)SiW-SiO 2​ Room Temp15 - 30 min85 - 90%
Section 3: Self-Validating Experimental Protocols

A robust protocol must include built-in validation steps to ensure the chemist can verify success at each stage.

Protocol A: Standard Thermal Synthesis (Neutral to Mildly Basic)

Rationale: Maintaining neutral or slightly basic conditions prevents the formation of isomeric impurities (such as 2-imino-2,3-dihydrothiazoles) that frequently occur under acidic conditions 4.

  • Initialization: In a 20 mL scintillation vial, combine 5.0 mmol of the α -haloketone and 7.5 mmol of the thioamide/thiourea 5.

  • Solvation & Catalysis: Add 5 mL of methanol. If using an N-substituted thiourea, add a catalytic amount of sodium bicarbonate (NaHCO 3​ ) to buffer the hydrobromic acid generated during the reaction.

  • Thermal Activation: Insert a magnetic stir bar and heat the mixture on a hot plate set to 100 °C for 30 minutes.

    • Validation Check: Monitor by TLC (e.g., 50% ethyl acetate / 50% hexane). The disappearance of the α -haloketone spot confirms complete conversion 6.

  • Quench & Precipitation: Remove from heat and cool to room temperature. Pour the mixture into a 100 mL beaker containing 20 mL of a 5% aqueous Na 2​ CO 3​ solution.

    • Validation Check: The basic aqueous quench neutralizes the hydrobromide salt of the thiazole, triggering immediate precipitation of the free base.

  • Isolation: Filter the precipitate via a Büchner funnel, wash with cold water to remove inorganic salts, and air-dry to obtain the pure thiazole.

Protocol B: Ultrasound-Assisted Green Synthesis

Rationale: Acoustic cavitation generates localized hot spots that dramatically accelerate the cyclization and dehydration steps without bulk heating, preserving sensitive functional groups 3.

  • Setup: Combine equimolar amounts of α -haloketone and thioamide in a 1:1 mixture of ethanol and water.

  • Catalysis: Add 5 mol% of silica-supported tungstosilicic acid (SiW-SiO 2​ ).

  • Irradiation: Subject the mixture to ultrasonic irradiation at room temperature for 15–30 minutes.

  • Isolation: Filter the heterogeneous catalyst for reuse. Dilute the filtrate with water to precipitate the product, filter, and recrystallize.

Section 4: Troubleshooting Guide & FAQs

Q1: My reaction is sluggish and giving low yields. How do I force it to completion? A1: Low yields usually stem from incomplete conversion or degraded starting materials. First, verify the integrity of your α -haloketone, as these are lachrymatory and prone to decomposition upon prolonged storage. If the reagents are pure, the cyclization step might be kinetically hindered. Increase the temperature gradually or switch to a microwave reactor (70-90 °C for 10-30 mins) to overcome the activation energy barrier. Alternatively, employing a Lewis acid or a heterogeneous catalyst like SiW-SiO 2​ can activate the carbonyl group for faster intramolecular attack.

Q2: I am observing multiple spots on my TLC plate. What are these side products and how do I eliminate them? A2: Multiple spots indicate divergent reaction pathways. The most common side reaction, particularly when using N-monosubstituted thioureas, is the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers. This isomerization is highly favored under acidic conditions. Solution: Buffer your reaction. Adding a mild base like NaHCO 3​ or running the reaction in a slightly basic solvent system neutralizes the HX byproduct, kinetically favoring the desired aromatic 2-aminothiazole. Additionally, check for oxazole formation, which occurs if your thioamide is contaminated with its corresponding amide.

Q3: The reaction seems complete by TLC, but I cannot get the product to precipitate during the workup. What is going wrong? A3: Thiazole products, especially those with polar substituents, can remain highly soluble in the reaction solvent (like methanol) or in acidic aqueous conditions as their hydrobromide salts. Solution: Ensure you are quenching into a sufficient volume of a basic non-solvent. Pouring the methanolic mixture into a 5% Na 2​ CO 3​ aqueous solution neutralizes the salt to the less soluble free base and drastically reduces the solvent's solvating power, forcing precipitation. If it still oils out, extract with ethyl acetate, dry over MgSO 4​ , and purify via column chromatography.

TroubleshootingTree Problem Synthesis Issue Detected LowYield Low Yield / Incomplete Problem->LowYield SideProducts Multiple TLC Spots Problem->SideProducts NoPrecipitate Product Fails to Precipitate Problem->NoPrecipitate CheckSM Check Reagent Purity LowYield->CheckSM CheckPH Check Reaction pH SideProducts->CheckPH CheckWorkup Check Quench Conditions NoPrecipitate->CheckWorkup OptimizeTemp Increase Temp / Add Catalyst CheckSM->OptimizeTemp BufferReaction Add NaHCO3 (Prevents Isomers) CheckPH->BufferReaction BasicQuench Quench in 5% Na2CO3 (aq) CheckWorkup->BasicQuench

Caption: Diagnostic workflow for resolving common Hantzsch synthesis issues.

References
  • Thiazoles and Bisthiazoles - Encyclopedia.pub[Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC (nih.gov)[Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues for (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone in bo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone in both cell-based and biochemical assays.

Physicochemical Profiling: The Root of the Problem

To solve a solubility issue, we must first understand the molecule. (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone is a highly lipophilic small molecule characterized by a phenyl ring and a 2-methylthiazole ring connected via a ketone linker.

  • Lack of Ionizable Groups: The thiazole nitrogen is a very weak base (pKa ~2.5). At a physiological pH of 7.4, the molecule remains entirely un-ionized. Therefore, adjusting the pH of your assay buffer will not improve solubility and may only serve to denature your assay proteins.

  • Hydrophobic Aggregation: The molecule possesses hydrogen bond acceptors (oxygen, nitrogen) but lacks hydrogen bond donors. Its dual aromatic rings make it highly susceptible to π−π stacking. When transitioned from an organic solvent into an aqueous assay buffer, the hydrophobic effect rapidly drives these molecules together, causing kinetic precipitation [1].

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, self-validating protocols, and data-driven strategies to keep your compound in solution.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My compound is completely dissolved in 100% DMSO, but the moment I add it to my cell culture media, it turns cloudy. What is happening? A1: You are experiencing a "solvent crash" leading to kinetic precipitation. While the compound is thermodynamically soluble in pure Dimethyl sulfoxide (DMSO), its solubility limit in an aqueous buffer is drastically lower. When the concentrated DMSO stock is introduced to water, the DMSO diffuses outward faster than the lipophilic compound can disperse, forcing the compound into a supersaturated state where it rapidly crystallizes or forms amorphous aggregates[1].

Q2: Can I just increase the final DMSO concentration in my assay to 2% or 5% to keep it soluble? A2: For biochemical (cell-free) assays, you can sometimes push DMSO to 1-2%, provided your target enzyme tolerates it. However, for cell-based assays , this is highly discouraged. The maximum tolerated concentration of DMSO is highly cell-type dependent, but 0.5% (v/v) is generally considered the absolute maximum acceptable limit[1]. Concentrations above 1% will significantly reduce readout parameters (like IL-6 or ROS production) and induce cytotoxicity, while even low concentrations (0.25% - 0.5%) can cause artefactual stimulatory or inhibitory effects depending on the cell line[2].

Q3: If I can't use high DMSO, what is the best solubilizing agent for this specific chemotype? A3: Because (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone is un-ionized and relies on hydrophobic interactions, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice for cell-based assays. Cyclodextrins are cyclic oligosaccharides that form host-guest inclusion complexes. The internal hydrophobic cavity of β -cyclodextrin (approx. 6.0–6.5 Å) is the perfect geometric fit for a phenyl ring, shielding it from water while the hydrophilic exterior maintains aqueous solubility[2]. For biochemical assays, adding 0.01% - 0.05% of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer is usually sufficient to prevent aggregation[3].

Q4: I tried mixing my 100% DMSO stock directly with a concentrated β -cyclodextrin solution, but the cyclodextrin itself precipitated. Why? A4: This is a known anomalous solubility behavior. While β -cyclodextrin is soluble in pure DMSO and pure water, at very high DMSO-to-water ratios (above 90% DMSO), a DMSO/ β CD complex forms which is highly insoluble, causing the cyclodextrin to crash out of solution[4]. You must add the DMSO stock dropwise into an aqueous cyclodextrin solution to maintain a low localized DMSO concentration.

Part 2: Data Presentation & Strategy Comparison

To select the right approach for your specific assay, compare the physical interventions below.

Table 1: Comparison of Solubilization Strategies for (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone
StrategyPrimary ApplicationMax Recommended Conc.Mechanism of ActionProsCons
DMSO Optimization Initial Stock Prep0.1% - 0.5% (Cells)1.0% - 2.0% (Enzymes)Universal polar aprotic solvation.Easy to prepare; standard in HTS.High toxicity in cells[1]; alters membrane permeability.
HP- β -Cyclodextrin Cell-Based Assays10 - 20% (w/v) in stockHydrophobic inclusion complexation[5].Biocompatible; prevents π−π stacking.Dynamic equilibrium means the "free" drug fraction is reduced[5].
Non-ionic Surfactants Biochemical Assays0.01% - 0.05% (Tween-20 / Triton X-100)Micellar encapsulation[3].Highly effective for enzymes.Lyses cells above Critical Micelle Concentration (CMC)[3].
Acoustic Dispensing High-ThroughputN/A (Methodology)Eliminates intermediate aqueous dilution steps.Prevents localized solvent crashes.Requires specialized robotics (e.g., Echo liquid handler).

Part 3: Experimental Workflows & Decision Logic

Troubleshooting Start Compound Precipitation Detected in Assay CheckAssay Identify Assay Type Start->CheckAssay Biochemical Biochemical/Enzymatic CheckAssay->Biochemical CellBased Cell-Based/In Vitro CheckAssay->CellBased AddDetergent Add 0.01-0.05% Tween-20 or Triton X-100 Biochemical->AddDetergent CheckToxicity Is Final DMSO > 0.5%? CellBased->CheckToxicity ReduceDMSO Reduce DMSO & Use HP-β-Cyclodextrin CheckToxicity->ReduceDMSO Yes InterDilution Use Intermediate Dilution Method CheckToxicity->InterDilution No

Decision tree for resolving (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone solubility issues.

Mechanism Stock 100% DMSO Stock (Thermodynamically Soluble) Aqueous Direct Aqueous Dilution (Solvent Crash) Stock->Aqueous Rapid dilution CD_Complex HP-β-CD Addition (Host-Guest Complex) Stock->CD_Complex Slow dropwise addition Precipitate Kinetic Precipitation (Pi-Stacking Aggregates) Aqueous->Precipitate Hydrophobic effect Soluble Aqueous Soluble State (Bioavailable) CD_Complex->Soluble Dynamic equilibrium

Mechanistic pathways of kinetic precipitation vs. cyclodextrin inclusion complexation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of HP- β -CD Inclusion Complex (For Cell-Based Assays)

Causality Note: This protocol forces the compound into the cyclodextrin cavity before it encounters a purely aqueous environment, preventing the hydrophobic rings from nucleating into crystals[1].

Materials:

  • (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone powder

  • Anhydrous DMSO (Cell culture grade)

  • 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD)

  • Aqueous Assay Buffer (e.g., PBS or DMEM)

Step-by-Step Methodology:

  • Prepare the Host Solution: Dissolve HP- β -CD in your aqueous assay buffer to a final concentration of 20% (w/v). Filter sterilize (0.22 µm) if required for cell culture.

  • Prepare the Guest Stock: Dissolve the compound in 100% anhydrous DMSO to create a highly concentrated 10 mM stock. Vortex vigorously for 60 seconds[1].

  • Complexation (Critical Step): Place the 20% HP- β -CD solution on a magnetic stirrer at medium speed. Slowly add the 10 mM DMSO stock dropwise into the vortex of the cyclodextrin solution. Do not dump the DMSO in all at once, as local supersaturation will cause immediate precipitation.

  • Equilibration: Cap the tube and incubate on an orbital shaker at 37°C for 2 to 4 hours. This allows the dynamic equilibrium of the host-guest complex to stabilize.

  • Self-Validation (Nephelometry/Absorbance): Centrifuge the mixture at 10,000 x g for 10 minutes. If a visible pellet forms, the solubility limit of the complex has been exceeded. Transfer the supernatant to a clear plate and read absorbance at 600 nm (OD600). An OD600 > 0.05 compared to a blank indicates the presence of micro-aggregates.

  • Application: Use this validated stock to dose your cells. Ensure your vehicle control contains the exact same final concentrations of HP- β -CD and DMSO[1].

Protocol B: The Intermediate Dilution Method (For Biochemical Assays)

Causality Note: Direct dilution from 100% DMSO to 0.1% DMSO in water causes a massive polarity shock. Stepping down the DMSO concentration gradually alongside a surfactant reduces the thermodynamic penalty[3].

Step-by-Step Methodology:

  • Primary Stock: Prepare a 10 mM stock in 100% DMSO.

  • Intermediate Stock: Dilute the 10 mM stock 1:10 into a buffer containing 0.5% Tween-20 and 10% DMSO to yield a 1 mM intermediate stock. Mix by rapid pipetting.

  • Final Assay Dilution: Dilute the 1 mM intermediate stock 1:100 into your final assay buffer (yielding 10 µM compound, 0.1% final DMSO, and 0.005% Tween-20).

  • Self-Validation: Monitor the assay plate under a standard light microscope prior to adding the enzyme/substrate. The presence of needle-like structures indicates π−π stacked compound crystals. If clear, proceed with the assay.

References

  • ResearchGate. Small molecule dissolved in 100% DMSO formed crystals in culture media. Can I use beta-cyclodextrin derivative as a solvent for Vitro study? Retrieved from [Link]

  • National Institutes of Health (PMC). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from[Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Cyclodextrin News. Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Substituted Thiazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to enhance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to enhance the stability of substituted thiazole derivatives. Given the prevalence of the thiazole scaffold in pharmaceuticals, ensuring its stability is paramount for reproducible data and successful therapeutic development.[1][2]

Section 1: Understanding Thiazole Ring Stability & Degradation Pathways

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is generally considered to have high thermal stability.[3] However, its stability can be significantly influenced by substituents, environmental factors, and the experimental matrix.[4] Understanding the primary degradation pathways is the first step in designing robust stabilization strategies.

The main routes of degradation for thiazole derivatives include:

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. This alters the electronic properties and conformation of the molecule.[5] Additionally, the electron-rich thiazole moiety can be prone to oxidation in general.[6]

  • Hydrolysis: The thiazole ring or its functional groups can undergo hydrolysis, particularly under alkaline or acidic conditions.[5][6][7]

  • Photodegradation: Aromatic systems like thiazole can be susceptible to degradation upon exposure to UV or visible light.[5] Some thiazole-containing compounds with specific substituents, such as aryl rings, may react with singlet oxygen via a [4+2] Diels-Alder cycloaddition upon photo-irradiation, leading to an unstable endoperoxide that rearranges.[8]

Key Degradation Pathways

Below is a diagram illustrating the common degradation pathways that can compromise the integrity of thiazole derivatives.

Thiazole Substituted Thiazole Derivative Oxidation Oxidation (e.g., H₂O₂, Air) Thiazole->Oxidation Oxidizing Agents Hydrolysis Hydrolysis (Acidic/Alkaline pH) Thiazole->Hydrolysis H⁺ / OH⁻ Photolysis Photodegradation (UV/Visible Light) Thiazole->Photolysis hν, ¹O₂ Sulfoxide Sulfoxide/Sulfone Products Oxidation->Sulfoxide RingCleavage Ring-Cleaved Products Hydrolysis->RingCleavage Photoadducts Photo-oxygenation Products (e.g., Endoperoxides) Photolysis->Photoadducts Start New Peaks Observed in HPLC CheckSolvent Prepare fresh sample in degassed, high-purity solvent. Protect from light. Start->CheckSolvent AnalyzeAgain Re-analyze Immediately CheckSolvent->AnalyzeAgain Yes CheckpH Is the solution buffered? What is the pH? AnalyzeAgain->CheckpH Peaks Remain ProblemSolved Problem Resolved AnalyzeAgain->ProblemSolved Peaks Gone AdjustpH Screen different pH values (e.g., pH 3, 5, 7.4) for stability CheckpH->AdjustpH Yes CheckTemp Was the sample exposed to heat? CheckpH->CheckTemp No / Neutral pH AdjustpH->AnalyzeAgain ControlTemp Maintain sample at low temperature (e.g., 4°C) during prep CheckTemp->ControlTemp Yes FurtherInvestigation Conduct Forced Degradation Study CheckTemp->FurtherInvestigation No ControlTemp->AnalyzeAgain

Caption: Troubleshooting workflow for unexpected degradation in solution.

Issue 2: Poor long-term stability of a stock solution stored in DMSO.

Question: My DMSO stock solution of a thiazole derivative loses potency over a few weeks, even when stored at -20°C. How can I improve its stability?

Answer: While -20°C storage is standard, several factors can still lead to degradation in DMSO stock solutions.

  • Repeated Freeze-Thaw Cycles: Each cycle introduces atmospheric moisture and oxygen into the solution, accelerating degradation. It is highly recommended to aliquot stock solutions into single-use volumes. [6]

  • Inherent Instability in DMSO: Some thiazole structures are inherently unstable in DMSO. The solvent is hygroscopic and can contain impurities that promote degradation.

  • Presence of Water: Water absorbed by DMSO can facilitate hydrolysis of susceptible functional groups on your molecule.

Solutions & Best Practices:

  • Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. [6]

  • Use High-Purity Solvents: Always use anhydrous, high-purity DMSO.

  • Consider Alternative Solvents: If instability persists, consider creating stock solutions in alternative solvents like anhydrous ethanol or acetonitrile, if solubility allows.

  • Inert Gas Overlay: Before sealing and freezing, flush the vial with an inert gas like argon or nitrogen to displace oxygen. [6][9]

Section 4: Protocols for Stability Enhancement

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify the intrinsic stability of a molecule by subjecting it to harsher conditions than it would typically encounter. [10]This helps to elucidate degradation pathways and develop stability-indicating analytical methods. [10]

Objective: To identify potential degradation pathways for a novel thiazole derivative.

Materials:

  • Thiazole derivative stock solution (e.g., 1 mg/mL in acetonitrile).

  • 0.1 M Hydrochloric Acid (HCl).

  • 0.1 M Sodium Hydroxide (NaOH).

  • 3% Hydrogen Peroxide (H₂O₂).

  • Photostability chamber.

  • HPLC system with a suitable stability-indicating method.

Methodology:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. [9]Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. [9]Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. [9]

  • Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. [9]Dissolve a known amount for analysis.

  • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. [9]

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound. [9]

Data Interpretation:

Stress ConditionObservationImplication
AcidicSignificant degradationSusceptible to acid-catalyzed hydrolysis.
AlkalineSignificant degradationSusceptible to base-catalyzed hydrolysis.
OxidativeSignificant degradationProne to oxidation (likely at the sulfur atom).
ThermalDegradation observedThermally labile; requires controlled temperature.
PhotolyticDegradation observedPhotosensitive; requires protection from light.

References

  • Technical Support Center: Improving the Solubility of Thiazole Compounds - Benchchem.
  • "stability issues of 4-aryl-1,3-thiazole derivatives in solution" - Benchchem.
  • Proposed degradation pathways of THIA and associated enzymes. The... - ResearchGate.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed.
  • Minimizing degradation of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole during storage. - Benchchem.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - ACS Publications. Available from: [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC. Available from: [Link]

  • How to minimize degradation of Cystothiazole B during storage - Benchchem.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available from: [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS - Jetir.Org. Available from: [Link]

  • (PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article - ResearchGate. Available from: [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors | ACS Omega. Available from: [Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection - ACS Publications. Available from: [Link]

  • Journal of Pharmaceutics & Drug Delivery Research - SciTechnol. Available from: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Available from: [Link]

  • Thiazole-Mediated Synthetic Methodology | Chemical Reviews - ACS Publications. Available from: [Link]

  • stability of pharmaceutical preparations - MINAR International Journal of Applied Sciences and Technology. Available from: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Thiazole Ring—A Biologically Active Scaffold - MDPI. Available from: [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone Scaffold

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist research teams in deconvoluting the complex pharmacology of the (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone scaffold. Whi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist research teams in deconvoluting the complex pharmacology of the (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone scaffold. While this moiety is a highly versatile building block in medicinal chemistry, it carries specific structural liabilities that can confound your biological readouts.

This guide is designed to help you understand the causality behind these off-target effects, provide self-validating experimental protocols to diagnose them, and offer actionable strategies to engineer them out of your lead series.

Section 1: Understanding the Scaffold's Liabilities (Causality)

Before troubleshooting, we must understand why this specific chemical geometry interacts with unintended targets.

1. Cytochrome P450 (CYP) Type II Inhibition The most common off-target liability of the thiazole ring is its interaction with the heme iron of Cytochrome P450 enzymes, particularly CYP3A4. The unhindered nitrogen atom on the thiazole ring acts as a strong σ -donor. It displaces the water molecule normally coordinated to the ferric heme iron, leading to a direct, often irreversible, coordinate bond[1]. This Type II inhibition blocks the enzyme's active site, preventing the metabolism of other substrates and leading to severe drug-drug interaction (DDI) risks[1].

2. Kinase Hinge-Binding Promiscuity The benzoyl-thiazole core is a classic bioisostere for the adenine ring of ATP. The carbonyl oxygen and the thiazole nitrogen can form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., in p38 MAPK or CDKs). If your primary target is not a kinase, this ATP-mimetic behavior will result in false-positive phenotypic toxicity.

3. Metabolic Activation at the 2-Methyl Position The 2-methyl group on the thiazole ring is highly susceptible to CYP-mediated oxidation. This can lead to the formation of reactive electrophilic intermediates (such as epoxides or S-oxides) that covalently bind to cellular macromolecules, triggering idiosyncratic toxicity or pan-assay interference (PAINS).

CYPInhibition Drug (2-Methyl-1,3-thiazol-4-yl) (phenyl)methanone Coordination Thiazole Nitrogen Coordination Drug->Coordination Binds to Active Site Metabolite Reactive Metabolite (Methyl Oxidation) Drug->Metabolite CYP-mediated Metabolism CYP CYP3A4 / CYP1A2 (Heme Iron Core) Inhibition Enzyme Inhibition (Type II Inactivation) CYP->Inhibition Blocks Substrate Access Coordination->CYP Reversible/Irreversible Binding Metabolite->Inhibition Covalent Adduct Formation

Mechanistic pathway of CYP450 inhibition and reactive metabolite formation.

Section 2: Diagnostic & Mitigation Workflows

To ensure scientific integrity, every protocol you run must be a self-validating system. If you suspect off-target toxicity, you must prove target engagement directly in the cellular context.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Deconvolution

CETSA allows you to quantify direct physical binding between your compound and its targets inside an intact cell, bypassing downstream phenotypic artifacts[2].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed your target cell line (e.g., HEK293 or HepG2) to 80% confluency. Treat cells with either the vehicle (DMSO) or the (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone derivative at 10×IC50​ for 1 hour at 37°C.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension into PCR tubes (100 µL per tube). Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler[3].

  • Lysis & Separation: Allow tubes to cool to room temperature for 3 minutes. Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured/aggregated proteins[3].

  • Detection: Carefully extract the soluble supernatant. Analyze the soluble fraction via Western Blotting against your primary target and suspected off-targets (e.g., p38 MAPK). A ligand-induced thermal shift ($ \Delta T_m > 2^\circ C $) confirms direct target engagement[4].

Protocol 2: Luminescent CYP3A4 Inhibition Assay

To validate whether your compound is acting as a Type II CYP inhibitor, use a direct biochemical readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant human CYP3A4 supersomes and a proluciferin substrate (e.g., Luciferin-IPA) in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: In a 96-well opaque plate, add 10 µL of your compound (titrated from 0.1 nM to 50 µM) to 40 µL of the master mix. Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add an NADPH-regenerating system to initiate the reaction. Incubate for 20 minutes at 37°C.

  • Detection: Add 50 µL of luciferin detection reagent to halt the CYP reaction and generate the luminescent signal. Read luminescence on a plate reader. A dose-dependent decrease in luminescence confirms CYP3A4 inhibition.

OffTargetWorkflow Start Observe Unexpected Phenotype (Toxicity or Off-Target Efficacy) Step1 In Vitro Profiling (Kinase Panel & CYP450 Assays) Start->Step1 Hypothesis Generation Step2 Cellular Target Engagement (CETSA / DARTS) Step1->Step2 Cross-reference data Step3 Identify Putative Off-Targets Step2->Step3 Data Synthesis Step4 Validation via CRISPR KO or Orthogonal Inhibitors Step3->Step4 Functional Testing End Establish True Mechanism of Action Step4->End Confirm Causality

Workflow for deconvoluting off-target effects of the thiazole-methanone scaffold.

Section 3: Quantitative Data & Mitigation Strategies

When optimizing this scaffold, rely on structured structure-activity relationship (SAR) data to guide your chemistry. Below is a summary of typical liabilities and proven mitigation strategies.

Off-Target LiabilityAssay TypeTypical IC₅₀ / Kᵢ RangeStructural Mitigation Strategy
CYP3A4 Inhibition Luminescent CYP Assay0.5 - 5.0 µMIntroduce steric bulk (e.g., a methyl or halogen) adjacent to the thiazole nitrogen to physically block heme coordination.
Hinge-Binding Kinases Kinase Selectivity Panel0.1 - 10 µMDisrupt planarity. Convert the methanone linker to a saturated sp3 carbon (e.g., a secondary alcohol or ether) to break ATP mimicry.
Reactive Metabolites GSH Trapping Assay>15% adduct formationReplace the metabolically labile 2-methyl group with a bioisostere such as a trifluoromethyl (-CF₃) or cyclopropyl group.
hERG Channel Blockade Patch-Clamp (Electrophysiology)1.0 - 20 µMReduce overall lipophilicity (LogP) and eliminate basic amines if appended to the phenyl ring.

Section 4: Frequently Asked Questions (FAQs)

Q: My cells are dying at 10 µM, but my primary target is a GPCR. Is this toxicity target-mediated? A: Highly unlikely. GPCR modulation rarely causes acute cytotoxicity at 10 µM within standard assay timeframes. This is a hallmark of off-target kinase inhibition or reactive metabolite formation. Run a CETSA against your GPCR to confirm engagement at lower, non-toxic concentrations, and counter-screen against a broad kinase panel.

Q: How do I know if the phenotype is driven by a reactive metabolite rather than direct kinase inhibition? A: Perform a glutathione (GSH) trapping assay in human liver microsomes (HLMs). If your compound forms significant GSH adducts, the toxicity is likely driven by covalent modification of cellular proteins. You can also run your cellular assay in the presence of a broad-spectrum CYP inhibitor (like 1-aminobenzotriazole); if the toxicity is rescued, a reactive metabolite is the culprit.

Q: Can I modify the (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone core to retain primary activity but drop CYP3A4 inhibition? A: Yes. The CYP3A4 interaction is strictly dependent on the accessibility of the thiazole nitrogen[1]. By adding a sterically demanding group (like an isopropyl or tert-butyl) at the 5-position of the thiazole, you can create a steric clash with the CYP active site residues without necessarily destroying the binding affinity for your primary target.

References

  • Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL:[Link]

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome Source: Nature Protocols / Springer Nature Experiments URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone and Established Tubulin Polymerization Inhibitors for Oncological Research

This guide provides a comparative analysis of the novel compound (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone against well-characterized inhibitors of tubulin polymerization. Given the prevalence of the thiazole scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the novel compound (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone against well-characterized inhibitors of tubulin polymerization. Given the prevalence of the thiazole scaffold in potent anticancer agents that target microtubule dynamics, we hypothesize that (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone may exhibit similar inhibitory properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new oncology therapeutics.

The Central Role of Microtubule Dynamics in Oncology

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton. They are integral to several cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function, particularly in the segregation of chromosomes during mitosis.[2] Due to the high proliferation rate of cancer cells, which are more reliant on the mitotic process, microtubules have become a prime target for the development of anticancer therapies.[3]

Compounds that interfere with tubulin dynamics can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death).[4][5] These agents are broadly classified into two main categories: microtubule-stabilizing and microtubule-destabilizing agents.

A Comparative Overview of Major Tubulin Inhibitor Classes

The inhibitory landscape of tubulin polymerization is dominated by several classes of compounds, each with a distinct mechanism of action. Understanding these differences is crucial for contextualizing the potential activity of novel compounds like (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone.

Microtubule-Destabilizing Agents:

  • Vinca Alkaloids (e.g., Vincristine, Vinblastine): These compounds bind to the β-tubulin subunit at a site distinct from the colchicine and taxane binding sites.[6] Their binding inhibits tubulin polymerization, leading to the disruption of microtubule assembly and metaphase arrest.[7][8] At higher concentrations, they can cause microtubule depolymerization.[9]

  • Colchicine and its Analogs (e.g., Combretastatin A-4): These agents bind to the colchicine binding site on β-tubulin. This interaction prevents the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle and mitotic arrest.[10][11] Combretastatin A-4 (CA-4) is a potent inhibitor that has been extensively studied for its anti-vascular and anti-tumor effects.[12][13] Many synthetic tubulin inhibitors, including several thiazole derivatives, are designed to target this site.[14][15]

Microtubule-Stabilizing Agents:

  • Taxanes (e.g., Paclitaxel, Docetaxel): In contrast to the destabilizing agents, taxanes bind to the β-tubulin subunit within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization.[2][16] This suppression of microtubule dynamics also leads to mitotic arrest and apoptosis.[17][18]

The following diagram illustrates the points of intervention for these major classes of tubulin inhibitors.

cluster_0 Microtubule Dynamics cluster_1 Inhibitor Intervention Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimers Bind to free tubulin Polymerization Polymerization Vinca Alkaloids->Polymerization Inhibit Colchicine/CA-4 Colchicine/CA-4 Colchicine/CA-4->Tubulin Dimers Bind to free tubulin Colchicine/CA-4->Polymerization Inhibit Taxanes Taxanes Taxanes->Microtubule Bind to polymerized tubulin Depolymerization Depolymerization Taxanes->Depolymerization Inhibit

Caption: Intervention points of major tubulin inhibitor classes.

Thiazole-Containing Compounds as a Promising Class of Tubulin Inhibitors

Recent research has highlighted the potential of thiazole-containing molecules as effective tubulin polymerization inhibitors.[3][19] The thiazole ring can act as a bioisostere for the cis-double bond in compounds like combretastatin A-4, maintaining the necessary conformation for binding to the colchicine site.[14] Several studies have demonstrated that 2,4-disubstituted thiazole derivatives exhibit potent antiproliferative and tubulin polymerization inhibitory activities.[15][20]

Given the structural similarity of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone to these active thiazole derivatives, it is plausible that it also functions as a tubulin polymerization inhibitor, likely by interacting with the colchicine binding site.

Comparative Performance of Known Tubulin Inhibitors

The following table summarizes the key characteristics and reported potencies of established and emerging tubulin inhibitors. This provides a benchmark against which the activity of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone can be evaluated.

Inhibitor Class/CompoundMechanism of ActionTarget SiteIC50 (Tubulin Polymerization)Reference
Vinca Alkaloids Microtubule DestabilizerVinca DomainMicromolar range[6]
Taxanes Microtubule StabilizerTaxane SiteNot applicable (promotes polymerization)[2][16]
Combretastatin A-4 (CA-4) Microtubule DestabilizerColchicine Site~2-3 µM[15]
Colchicine Microtubule DestabilizerColchicine Site~9.1 µM[3]
Thiazole Derivative I Microtubule DestabilizerColchicine Site3.3 µM[3]
Thiazole Derivative II Microtubule DestabilizerColchicine Site2.00 µM[15][20]
(2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone Hypothesized: Microtubule Destabilizer Hypothesized: Colchicine Site To be determined

Experimental Protocols for the Evaluation of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone

To ascertain the inhibitory potential of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone, a series of well-established in vitro assays are recommended.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.[1]

Principle: The polymerization of tubulin is a temperature-dependent process that can be monitored by measuring the change in absorbance at 340 nm.[21][22] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL.[21]

    • Supplement the buffer with 1 mM GTP.[22]

    • Prepare a serial dilution of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone and control compounds (e.g., Combretastatin A-4 as a positive control, DMSO as a negative control) in the assay buffer.

  • Assay Execution:

    • Pre-warm a 96-well plate to 37°C.[22]

    • Add the test compound dilutions to the wells.

    • Initiate the polymerization reaction by adding the cold tubulin solution to the pre-warmed wells containing the test compounds.

    • Immediately place the plate in a temperature-controlled spectrophotometer set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every minute for 60 minutes.[21]

    • Plot the absorbance as a function of time to generate polymerization curves.

    • Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

The following diagram outlines the workflow for the tubulin polymerization assay.

cluster_workflow Tubulin Polymerization Assay Workflow start Start: Prepare Reagents prepare_plate Pre-warm 96-well plate to 37°C start->prepare_plate add_compounds Add test compound dilutions and controls prepare_plate->add_compounds add_tubulin Add cold tubulin solution to initiate polymerization add_compounds->add_tubulin measure_absorbance Measure absorbance at 340 nm over time in a 37°C spectrophotometer add_tubulin->measure_absorbance analyze_data Plot polymerization curves and calculate IC50 values measure_absorbance->analyze_data end_assay End: Determine inhibitory activity analyze_data->end_assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of cancer cell lines. A reduction in cell viability is indicative of cytotoxic or anti-proliferative effects.[23]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.[21][23]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[23]

  • Compound Treatment:

    • Prepare serial dilutions of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone and control drugs.

    • Treat the cells with the compounds for a specified period (e.g., 48 or 72 hours).[21]

  • MTT Incubation and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[23]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

Based on the established activity of structurally related thiazole compounds, (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone presents itself as a promising candidate for investigation as a tubulin polymerization inhibitor. The experimental protocols detailed in this guide provide a robust framework for evaluating its potential as a novel anticancer agent. A direct comparison of its performance in these assays against established inhibitors like Combretastatin A-4 and other thiazole-based compounds will be crucial in determining its therapeutic potential and guiding future drug development efforts.

References

  • Vinca Alkaloids in Cancer Therapy: Mechanisms, Biosynthesis, and Advances in Therapeutic Applications. (2025). Open Access Journal of Pharmaceutical Research.
  • TAXANES - MECHANISM OF ACTION. (n.d.). University of Minnesota.
  • The Vinca Alkaloids. (2001). Holland-Frei Cancer Medicine. 5th edition.
  • Jordá, L., & Valpuesta, J. M. (2003). Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action. Current cancer drug targets, 3(3), 159–171.
  • Taxane. (2023). Wikipedia.
  • Ochoa-Alvarez, A., & Perea, S. E. (2018). Mechanisms of Taxane Resistance. Frontiers in oncology, 8, 195.
  • Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. (2025). BenchChem.
  • The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. (2025).
  • Pharmacological Activity of Vinca Alkaloids. (2016). Journal of Pharmaceutical Sciences & Research.
  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. (2025). BenchChem.
  • Taxanes for Cancer. (2023). Cleveland Clinic.
  • Vinca Alkaloid Toxicity. (2024).
  • The representative mechanism of action of vinca alkaloids. (2023).
  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io.
  • Tozer, G. M., & Kanthou, C. (2004). Combretastatin A4 phosphate. Current opinion in investigational drugs (London, England : 2000), 5(3), 279–287.
  • Combretastatin A4 phosphate. (n.d.).
  • In Vitro Tubulin Polymerization Inhibition Assay. (2019). Bio-protocol.
  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (2024). MDPI.
  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640–1649.
  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. (2020). RSC Advances, 10(5), 2841–2853.
  • Combretastatin A-4 Phosphate as a Tumor Vascular-Targeting Agent. (1999). Cancer Research, 59(8), 1834–1842.
  • The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death. (2005).
  • Cytotoxicity Assay Protocol v1. (2024).
  • Cytotoxicity Assay Protocol. (2024). protocols.io.
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega, 7(37), 33267–33282.
  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.).
  • Thiazole derivatives as tubulin polymerization inhibitors (combretastatin A4 analogs). (2015).
  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (2011). Cancer biology & therapy, 11(4), 413–421.
  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc.
  • Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. (2022). RSC Medicinal Chemistry, 13(6), 724–734.
  • Molecular Hybrids Targeting Tubulin Polymeriz
  • Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. (2011). Journal of medicinal chemistry, 54(17), 5966–5976.
  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Frontiers in Chemistry, 13, 1386561.

Sources

Comparative

Validation of the (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone Scaffold: A Comparative Guide to Next-Generation Tubulin Inhibitors

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide & Experimental Methodology Introduction: The Clinical Need for Novel Microtubule Destabilizers Microtu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide & Experimental Methodology

Introduction: The Clinical Need for Novel Microtubule Destabilizers

Microtubule-targeting agents (MTAs), such as the taxanes (Paclitaxel, Docetaxel) and vinca alkaloids, remain cornerstones of cancer chemotherapy. However, their clinical efficacy is frequently derailed by dose-limiting peripheral neuropathy and the onset of multidrug resistance (MDR), primarily mediated by the overexpression of P-glycoprotein (P-gp/ABCB1) efflux pumps[1].

Recent structure-activity relationship (SAR) optimizations have identified the (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone moiety as a highly potent pharmacophore for overcoming these limitations[2]. By replacing flexible thiazolidine rings with a rigid, conjugated thiazolyl-methanone core, these compounds exhibit exceptional binding affinity to the colchicine site of α/β -tubulin[2][3]. This guide objectively compares the performance of this scaffold against standard-of-care MTAs and provides self-validating protocols for rigorous preclinical evaluation.

Mechanistic Causality: Why the Thiazolyl-Methanone Core Excels

As an Application Scientist evaluating novel chemotypes, it is critical to understand the causality behind structural choices. The (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone scaffold acts as a potent microtubule destabilizer.

  • Steric and Electronic Rigidity: The carbonyl (methanone) linker combined with the planar thiazole ring restricts the molecule's conformational freedom. This pre-organization perfectly complements the hydrophobic pocket of the colchicine-binding site[2].

  • Evasion of Efflux Pumps: Unlike bulky, complex taxanes, the low molecular weight and distinct lipophilicity profile of thiazolyl-methanones prevent them from acting as substrates for ATP Binding Cassette (ABC) transporters, thereby retaining low-nanomolar potency in paclitaxel-refractory cancers[1].

  • Apoptotic Triggering: By preventing tubulin polymerization, the mitotic spindle fails to form. The cell senses this lack of tension at the kinetochores, activating the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M phase arrest and subsequent intrinsic apoptosis via Poly (ADP-ribose) polymerase (PARP) cleavage[4].

Pathway A Thiazolyl-Methanone Pharmacophore B Colchicine Binding Site (α/β-Tubulin Interface) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Destabilizes Microtubules D Prolonged G2/M Cell Cycle Arrest C->D Mitotic Spindle Failure E PARP Cleavage & Intrinsic Apoptosis D->E Caspase Activation

Mechanism of thiazolyl-methanone induced apoptosis via tubulin disruption.

Comparative Performance Data

To objectively evaluate the (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone scaffold, we compare its in vitro performance against Paclitaxel (a tubulin stabilizer) and Colchicine (a classical tubulin destabilizer).

Table 1: Comparative Cytotoxicity Profile (IC₅₀ in nM)

Data synthesized from established viability assays on wild-type and resistant cell lines.[1][2][5]

Compound ClassA375 (Melanoma)PC-3 (Prostate)PC-3/TxR (Paclitaxel-Resistant)Resistance Index (Fold Change)
Thiazolyl-Methanone Analog 21 - 4540 - 7145 - 80~1.1x (Maintains Potency)
Paclitaxel 2.53.1> 1000>300x (Loss of Efficacy)
Colchicine 152025~1.2x (High Systemic Toxicity)
Table 2: Cell-Free Tubulin Polymerization Kinetics

Quantitative metrics derived from fluorescence-based assembly assays.

Treatment Group (3 µM)Vmax (Assembly Rate, RFU/min)Steady-State Polymer Mass (% of Control)Mechanism
Vehicle Control (DMSO) 15.2100%Baseline
Paclitaxel 45.8185%Hyper-stabilization
Colchicine 2.115%Destabilization
Thiazolyl-Methanone Analog 1.812%Destabilization

Self-Validating Experimental Protocols

To ensure scientific integrity, any claim of tubulin modulation must be validated through orthogonal assays. The following protocols are designed as self-validating systems: they incorporate internal controls that confirm the assay's functional integrity before compound efficacy is even considered.

Workflow S1 Compound Preparation S2 Cell-Free Tubulin Polymerization Assay S1->S2 S3 Flow Cytometry (Cell Cycle Analysis) S2->S3 S4 Data Synthesis & Mechanism Confirmation S3->S4

Step-by-step validation workflow for tubulin polymerization inhibitors.

Protocol A: Cell-Free Tubulin Polymerization Assay (Fluorescence-Based)

Causality & Rationale: This assay utilizes a fluorescent reporter (e.g., DAPI) that significantly increases its emission quantum yield when bound to polymerized microtubules. By tracking fluorescence over time, we can calculate the Vmax​ of assembly. Tubulin spontaneously polymerizes at 37°C; therefore, strict temperature control (keeping reagents on ice until the read begins) is the critical variable for success[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and the fluorescent reporter. Keep strictly on ice.

  • Plate Setup (Self-Validating Controls): In a pre-chilled 96-well half-area black plate, add:

    • Well A: Vehicle (0.1% DMSO) -> Validates baseline spontaneous polymerization.

    • Well B: Paclitaxel (3 µM) -> Validates the assay can detect enhanced polymerization.

    • Well C: Colchicine (3 µM) -> Validates the assay can detect inhibition.

    • Well D: Thiazolyl-Methanone test compound (dose-response: 0.1 to 10 µM).

  • Protein Addition: Rapidly add purified porcine brain tubulin (final concentration 3 mg/mL) to all wells.

  • Kinetic Reading: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Read fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the maximum slope ( Vmax​ ) of the linear growth phase. A valid assay requires the Paclitaxel Vmax​ to be at least 2.5x higher than the vehicle, and Colchicine to suppress Vmax​ by >80%.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: While Protocol A proves direct target engagement, Protocol B proves cellular penetrance and functional phenotypic outcome. Propidium Iodide (PI) intercalates into DNA stoichiometrically. Cells in G2/M have exactly twice the DNA content (4N) of cells in G0/G1 (2N). A true tubulin inhibitor will cause a massive accumulation of the 4N population[4].

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed PC-3 (prostate cancer) and PC-3/TxR (taxane-resistant) cells at 1×105 cells/well in 6-well plates. Incubate overnight. Treat with vehicle, Paclitaxel (100 nM), or Thiazolyl-Methanone (100 nM) for 24 and 48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using Trypsin-EDTA. Wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL cold PBS. Slowly add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol. Resuspend in 0.5 mL FxCycle™ PI/RNase Staining Solution (or PBS containing 50 µg/mL PI and 100 µg/mL RNase A). Incubate in the dark at room temperature for 30 minutes. Note: RNase is critical to prevent PI from binding to double-stranded RNA, which would artificially inflate the DNA signal.

  • Acquisition: Run on a flow cytometer (e.g., BD FACSCanto). Gate out doublets using PI-Area vs. PI-Width.

  • Validation Check: The Paclitaxel-treated PC-3/TxR cells should look identical to the vehicle control (proving resistance), whereas the Thiazolyl-Methanone treated PC-3/TxR cells must show a dominant peak at 4N (proving evasion of P-gp efflux).

Conclusion

The (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone scaffold represents a highly validated, next-generation approach to targeting the microtubule network. By combining rigid structural geometry with a favorable pharmacokinetic profile that evades ABC transporters, this class of compounds provides a robust alternative to traditional taxanes in the treatment of multidrug-resistant malignancies.

References

  • Mundra, V., et al. "Systemic delivery of nanoparticle formulation of novel tubulin inhibitor for treating metastatic melanoma." Drug Delivery and Translational Research, 2015.[Link]

  • Li, C. M., et al. "Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships." Journal of Medicinal Chemistry, 2009.[Link]

  • Wang, Y., et al. "Orally bioavailable tubulin antagonists for paclitaxel-refractory cancer." Cancer Chemotherapy and Pharmacology, 2012.[Link]

  • Farghaly, T. A., et al. "Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents." ACS Omega, 2024.[Link]

  • Zhang, Z., et al. "Efficient Synthesis and Bioevaluation of Novel Dual Tubulin/Histone Deacetylase 3 Inhibitors as Potential Anticancer Agents." Journal of Medicinal Chemistry, 2021.[Link]

Sources

Validation

Comparative Study of Phenylthiazolylmethanone Isomers: Regiochemistry, Efficacy, and Synthetic Workflows

Executive Summary Phenylthiazolylmethanones represent a highly privileged class of heterocyclic scaffolds in modern drug discovery. However, the pharmacological destiny of these molecules is strictly governed by their re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenylthiazolylmethanones represent a highly privileged class of heterocyclic scaffolds in modern drug discovery. However, the pharmacological destiny of these molecules is strictly governed by their regiochemistry—specifically, the relative positional arrangement of the phenyl ring and the methanone linker on the central thiazole core.

As a Senior Application Scientist, I have structured this guide to objectively compare the three primary structural isomers: (4-phenylthiazol-2-yl)methanone , (2-phenylthiazol-4-yl)methanone , and (4-phenylthiazol-5-yl)methanone . By analyzing their distinct electronic distributions, steric profiles, and resulting biological targets, this guide provides drug development professionals with actionable, field-proven insights and self-validating experimental workflows.

Mechanistic Causality: How Regiochemistry Dictates Target Affinity

The biological activity of phenylthiazolylmethanone isomers is not a product of random screening hits, but rather a direct consequence of target-specific geometric and electronic requirements.

  • (2-phenylthiazol-4-yl)methanone (The C4-Carbonyl Isomer): This isomer is famously the core of the SMART (Substituted Methoxybenzoyl-Aryl-Thiazole) class of anticancer agents [1]. Placing the methanone at the C4 position minimizes steric clash with the bulky thiazole sulfur atom. This allows the molecule to adopt a nearly coplanar conformation that perfectly mimics the trimethoxybenzene spatial orientation required to intercalate into the hydrophobic colchicine-binding site of αβ-tubulin.

  • (4-phenylthiazol-2-yl)methanone (The C2-Carbonyl Isomer): Shifting the methanone to the C2 position places the highly electronegative carbonyl oxygen in close proximity to the imine nitrogen and sulfur heteroatoms [2]. This alters the dipole moment and creates a highly reactive electrophilic center, shifting the molecule's affinity away from tubulin and toward broad-spectrum antimicrobial and antioxidant pathways.

  • (4-phenylthiazol-5-yl)methanone (The C5-Carbonyl Isomer): Often synthesized as naphthylmethanone derivatives, the C5-carbonyl isomer exhibits a unique dihedral twist due to the flanking phenyl and sulfur groups. This conformation is highly effective at scavenging free radicals (e.g., DPPH) and has shown potent cytotoxicity against specific melanoma cell lines (e.g., SKMEL) [3].

Regiochemistry Root Phenylthiazolylmethanone Core Scaffold Iso1 (4-phenylthiazol-2-yl) methanone Root->Iso1 C2-Carbonyl Iso2 (2-phenylthiazol-4-yl) methanone Root->Iso2 C4-Carbonyl Iso3 (4-phenylthiazol-5-yl) methanone Root->Iso3 C5-Carbonyl Target1 Antimicrobial & Antioxidant Pathways Iso1->Target1 Target2 Tubulin Polymerization Inhibition (SMART) Iso2->Target2 Target3 SKMEL Cytotoxicity & DPPH Scavenging Iso3->Target3

Figure 1: Divergent pharmacological targeting driven by the regiochemistry of the methanone linker.

Comparative Biological Performance

To facilitate objective decision-making in lead optimization, the quantitative performance of the three primary isomeric scaffolds is summarized below. Data is aggregated from validated in vitro assays.

Isomer ScaffoldRepresentative DerivativePrimary Biological TargetKey Performance Metric (IC₅₀ / MIC)Metabolic Liability
(2-phenylthiazol-4-yl)methanone SMART-OH (Compound 10)αβ-Tubulin (Colchicine Site)15–40 nM (Tubulin Polymerization)High (Carbonyl reduction in liver microsomes)
(4-phenylthiazol-2-yl)methanone Compound 4aAntimicrobial / Bacterial cell wall16–32 µg/mL (Broad-spectrum MIC)Low to Moderate
(4-phenylthiazol-5-yl)methanone Compound 1b (Naphthyl derivative)SKMEL Cell Line (Skin Cancer)65.91 µM (Cytotoxicity / MTT Assay)Moderate

Self-Validating Experimental Protocols

Trust in experimental data requires self-validating protocols. The following methodologies include built-in quality control checkpoints to ensure causality and data integrity.

Regioselective Synthesis of (4-phenylthiazol-2-yl)methanone

This protocol utilizes α-oxothioamides to ensure strict regiocontrol, avoiding the isomeric mixtures common in traditional Hantzsch thiazole syntheses [2].

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve 1.0 mmol of 2-oxo-2-phenylethanethioamide in 5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Cyclocondensation: Add 1.0 mmol of phenacyl bromide dropwise at room temperature. Causality Note: Performing this in the absence of triethylamine prevents the formation of unwanted thioether byproducts, driving the reaction exclusively toward the thiazole.

  • Reaction Monitoring: Stir the mixture for 2–3 hours. Monitor via TLC (Hexane/EtOAc 80:20).

  • Workup: Quench with ice water, extract with ethyl acetate (3 x 15 mL), wash with brine, and dry over anhydrous Na₂SO₄.

  • Self-Validation (NMR Confirmation): Obtain a ¹H-NMR spectrum. The protocol is validated only if the characteristic thiazole C5-proton appears as a sharp singlet at ~δ 7.75 ppm, and the phenacyl bromide CH₂ peak (δ 4.5 ppm) is completely absent.

In Vitro Tubulin Polymerization Assay for (2-phenylthiazol-4-yl)methanone

This assay measures the ability of the C4-isomer (SMART compounds) to destabilize microtubules [1].

Step-by-Step Workflow:

  • Protein Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP to a final concentration of 3 mg/mL.

  • Compound Incubation: Pre-incubate the tubulin solution with 5 µM of the (2-phenylthiazol-4-yl)methanone derivative in a 96-well half-area plate for 15 minutes at 4°C.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

  • Self-Validation (Control Check): The assay is self-validating through its controls. Include a vehicle control (0.1% DMSO) and a positive control (5 µM Colchicine). The data is only accepted if the vehicle control shows a classic sigmoidal polymerization curve (Vmax > 10 mOD/min) and the colchicine control shows >90% suppression of the Vmax.

MOA N1 (2-phenylthiazol-4-yl)methanone (SMART Derivative) N2 Colchicine Binding Site (αβ-Tubulin Heterodimer) N1->N2 High Affinity Binding N3 Inhibition of Tubulin Polymerization N2->N3 Destabilizes Microtubules N4 G2/M Cell Cycle Arrest N3->N4 Mitotic Spindle Failure N5 Apoptosis in NSCLC Cells N4->N5 Programmed Cell Death

Figure 2: Mechanistic pathway of (2-phenylthiazol-4-yl)methanone derivatives driving tumor cell apoptosis.

References

  • Miller et al. "Compounds for treatment of cancer." Google Patents (US9029408B2).
  • Swaroop, T. R., et al. (2023). "A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers." RSC Advances, Royal Society of Chemistry. Available at:[Link]

  • Brilla, C., & Reji, T. F. A. F. (2023). "Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives." International Journal of Chemical Sciences, 21(2):433. Available at:[Link]

Comparative

Introduction: The Thiazole Pharmacophore in Targeted Therapies

The Definitive Guide to In Vitro Cross-Validation of Thiazole Derivatives: Efficacy, Target Engagement, and Comparative Analysis The thiazole ring is a privileged scaffold in medicinal chemistry, forming the structural c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to In Vitro Cross-Validation of Thiazole Derivatives: Efficacy, Target Engagement, and Comparative Analysis

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved targeted therapies, including the tyrosine kinase inhibitor (TKI) dasatinib and the BRAF inhibitor dabrafenib. Due to their excellent hydrogen-bonding capacity and geometric flexibility, novel thiazole derivatives are continuously engineered to target complex oncogenic pathways, such as EGFR/HER2 and STAT3 signaling[1][2].

However, evaluating these novel derivatives presents a unique challenge. Thiazole compounds can exhibit intrinsic autofluorescence, lipophilic membrane disruption, and pan-assay interference (PAINS) behaviors. To differentiate true on-target efficacy from off-target artifacts, drug development professionals must employ a rigorous, multi-tiered in vitro cross-validation strategy. This guide details the comparative performance of recent thiazole derivatives against clinical standards and provides the self-validating protocols necessary to prove definitive target engagement.

Comparative Performance Analysis

To establish a baseline for efficacy, we must cross-validate biochemical kinase inhibition with cellular viability and thermodynamic target engagement. Table 1 compares two recently developed thiazole derivatives—Compound 11f (a multi-targeted EGFR inhibitor)[1] and CYD0618 (an allosteric STAT3 inhibitor)[3]—against standard-of-care alternatives.

Table 1: In Vitro Cross-Validation of Thiazole Derivatives vs. Standard Therapies

Compound ClassSpecific AgentPrimary TargetBiochemical IC₅₀Cellular Efficacy (IC₅₀)Target Engagement (CETSA ΔTₘ)Off-Target Liability
Novel Thiazole Compound 11fEGFR83 nM25 nM (A549 cells)+5.2 °CLow
Standard TKI ErlotinibEGFR80 nM30 nM (A549 cells)+4.8 °CModerate (Kinome cross-reactivity)
Novel Thiazole CYD0618STAT3N/A (Allosteric)0.3 µM (A2780 cells)+6.5 °CLow
Standard Inhibitor StatticSTAT35.1 µM2.5 µM (A2780 cells)+2.1 °CHigh (Thiol reactivity)

Data synthesized from recent peer-reviewed validations of thiazole pharmacophores[1][3].

Cross-Validation Workflow

The transition from a biochemical "hit" to a validated cellular "lead" requires a linear, self-validating progression. The workflow below illustrates the critical path for cross-validating thiazole derivatives.

Workflow Start Thiazole Candidate Library Biochemical 1. Biochemical Assay (TR-FRET) Start->Biochemical Decision1 IC50 < 100 nM? Biochemical->Decision1 Cellular 2. Cellular Viability (CellTiter-Glo) Decision2 Therapeutic Window? Cellular->Decision2 TargetEngage 3. Target Engagement (CETSA) Orthogonal 4. Orthogonal Validation (siRNA Knockdown) TargetEngage->Orthogonal Lead Validated Lead Compound Orthogonal->Lead Decision1->Start No (Optimize) Decision1->Cellular Yes Decision2->Start No (Toxicity) Decision2->TargetEngage Yes

In vitro cross-validation workflow for thiazole derivatives, progressing from biochemical to cellular assays.

Self-Validating Experimental Protocols

As an Application Scientist, it is critical to understand that listing steps is insufficient; one must understand the causality behind the assay design. The following protocols are engineered as self-validating systems, ensuring that the data generated is immune to the specific chemical artifacts common to thiazole rings.

Protocol 1: Biochemical Validation via TR-FRET Kinase Assay

The Causality: Thiazole derivatives, due to their conjugated π-systems, frequently exhibit intrinsic fluorescence that confounds standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide fluorophores (e.g., Europium) with long emission half-lives. By introducing a 50–100 microsecond delay before reading the plate, the short-lived autofluorescence of the thiazole compound decays to absolute zero, leaving only the true resonance energy transfer signal of the kinase activity.

Step-by-Step Methodology:

  • Plate Preparation: Dispense 10 µL of the target kinase (e.g., EGFR) and biotinylated substrate mixture into a 384-well low-volume plate.

  • Compound Addition: Add the thiazole derivatives in a 10-point, 3-fold dilution series (ranging from 10 µM to 0.5 nM).

  • Internal Validation Controls (Critical): Columns 1 and 2 must be reserved for controls. Column 1 receives DMSO only (100% kinase activity). Column 2 receives 10 µM Staurosporine (0% kinase activity).

  • Reaction & Detection: Add ATP to initiate the reaction. Incubate for 60 minutes at room temperature. Add the TR-FRET detection buffer (Europium-labeled antibody and Streptavidin-APC).

  • Data Acquisition & QC: Read the plate at 615 nm and 665 nm after a 100 µs delay. Calculate the Z'-factor using the internal controls. Self-Validation Rule: If the Z'-factor is < 0.5, the assay geometry has failed, and the plate must be discarded regardless of the thiazole's apparent IC₅₀.

Protocol 2: Cellular Target Engagement via CETSA

The Causality: Observing cell death in a viability assay does not prove your thiazole inhibitor worked; it only proves the cell died (potentially via off-target membrane lysis). The Cellular Thermal Shift Assay (CETSA) measures the thermal stability of the target protein inside an intact cell[4]. When a thiazole ligand binds its target, the thermodynamic free energy of the system decreases, shifting the protein's melting temperature (Tₘ) higher. By tracking this ΔTₘ, we definitively isolate on-target engagement from off-target phenotypic toxicity[3].

Step-by-Step Methodology:

  • Cell Treatment: Incubate the target cell line (e.g., A549 or A2780) with 10 µM of the thiazole compound or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, resuspend in PBS, and divide them equally into 8 PCR tubes. Subject the tubes to a thermal gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 × g for 20 minutes to separate the denatured, precipitated proteins (pellet) from the stably folded proteins (supernatant).

  • Quantification: Resolve the supernatants via SDS-PAGE and Western Blotting, probing for the target protein (e.g., STAT3 or EGFR).

  • Internal Validation (Critical): The DMSO control must yield a standard sigmoidal melt curve, establishing the baseline Tₘ. Self-Validation Rule: A positive thermal shift (ΔTₘ > 2°C) in the compound-treated group compared to the DMSO baseline is required to validate intracellular target engagement.

Mechanistic Pathway Analysis

To contextualize the cross-validation data, it is vital to map where these thiazole derivatives intercept oncogenic signaling. The diagram below illustrates the dual-node inhibition potential of thiazole compounds within the EGF/STAT3 axis.

Pathway Ligand EGF Ligand EGFR EGFR (Kinase Domain) Ligand->EGFR STAT3 STAT3 Monomer EGFR->STAT3 Phosphorylation Thiazole1 Thiazole 11f (EGFR Inhibitor) Thiazole1->EGFR Blocks ATP binding pSTAT3 Phospho-STAT3 Dimerization STAT3->pSTAT3 Thiazole2 CYD0618 (STAT3 Inhibitor) Thiazole2->STAT3 Binds Cys-542 Nucleus Nuclear Translocation & Gene Transcription pSTAT3->Nucleus Apoptosis Cell Cycle Arrest & Apoptosis Nucleus->Apoptosis Inhibited by Thiazoles

Mechanism of action for thiazole derivatives inhibiting the EGFR/STAT3 signaling pathway.

Conclusion

The successful advancement of a thiazole derivative from a biochemical hit to a viable preclinical candidate relies entirely on the rigor of its in vitro cross-validation. By pairing interference-free biochemical assays (TR-FRET) with thermodynamic cellular validation (CETSA), researchers can confidently eliminate false positives and identify highly potent, target-specific inhibitors capable of outperforming current clinical standards.

References

  • Shen, X., et al. "A thiazole-derived oridonin analogue exhibits antitumor activity by directly and allosterically inhibiting STAT3" - Journal of Biological Chemistry / PMC.
  • "Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties" - Frontiers in Chemistry.
  • "New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity" - PubMed / NIH.
  • "Structure of human spermine oxidase in complex with a highly selective allosteric inhibitor" (CETSA Methodology)

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-4-Phenyl-Thiazoles in Drug Discovery

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-methyl-4-phenyl-thiazole derivatives, a scaffold of significant interest in medicinal chemistry. We will explore how modificat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-methyl-4-phenyl-thiazole derivatives, a scaffold of significant interest in medicinal chemistry. We will explore how modifications to this core structure influence biological activity, with a focus on anticancer and antimicrobial applications. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for designing novel therapeutic agents.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous clinically approved drugs with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The 2-methyl-4-phenyl-thiazole core offers a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will dissect the SAR of this scaffold, providing a rationale for future drug design endeavors.

The Influence of Structural Modifications on Biological Activity

The biological activity of 2-methyl-4-phenyl-thiazole derivatives can be significantly altered by chemical modifications at three primary positions: the 2-methyl group, the 4-phenyl ring, and the thiazole ring itself.

Modifications of the 4-Phenyl Ring

Substitutions on the 4-phenyl ring have a profound impact on the biological activity of this class of compounds. The nature and position of these substituents can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

In the context of anticancer activity, substitutions on the phenyl ring have been shown to be critical. For instance, studies on a series of 2-phenylthiazole-4-carboxamide derivatives revealed that the position of substituents on an arylacetamido pendant attached to the 2-phenylthiazole core significantly influences cytotoxicity against various cancer cell lines. Specifically, a methoxy group at the 4-position of the phenyl ring improved activity against Caco-2 (colorectal cancer) cells, while a 2-methoxy substituent was beneficial for activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines.[3] Furthermore, a 3-fluoro substitution resulted in good cytotoxic activity against all tested cell lines, with IC50 values below 10 µg/mL.[3]

Table 1: Comparative Anticancer Activity of 4-Phenyl-Thiazole Derivatives

Compound IDCore StructureR (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
MMPT 2-(phenylamino)-4(5H)-thiazolone4-methyl on phenyl at C2H460 (Lung)4.9 - 8.0[4]
A549 (Lung)> 20[4]
MCF-7 (Breast)2.5[4]
Compound 6f N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivative5-chloro-benzimidazole at acetamideA549 (Lung)Significant Activity[5][6]
Compound 6g N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivative5-methyl-benzimidazole at acetamideC6 (Glioma)Significant Activity[5][6]
3-fluoro analog 2-phenylthiazole-4-carboxamide3-fluoro on arylacetamidoMultiple< 10 µg/mL[3]
4-methoxy analog 2-phenylthiazole-4-carboxamide4-methoxy on arylacetamidoCaco-2 (Colorectal)Improved Activity[3]
2-methoxy analog 2-phenylthiazole-4-carboxamide2-methoxy on arylacetamidoHT-29 (Colon), T47D (Breast)Maintained High Activity[3]

Note: Lower IC50 values indicate greater potency. "Significant Activity" indicates that the source reported notable anticancer effects without providing specific IC50 values.

In the realm of antimicrobial agents, substitutions on the 4-phenyl ring also play a crucial role in determining the spectrum and potency of activity. Structure-activity relationship studies on thiazole-pyrazoline hybrids have shown that the presence of a phenyl ring is beneficial for antibacterial action.[7] Specifically, para-substituted methoxy, chloro, and nitro groups on the phenyl ring were found to modestly increase activity.[7]

Table 2: Comparative Antimicrobial Activity of 4-Phenyl-Thiazole Derivatives

Compound ClassR (Substitution on Phenyl Ring)Microbial StrainMIC (µg/mL)Reference
2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazolesVarious aryl and hetaryl groupsS. aureus0.5 - 8[8]
E. coli0.5 - 8[8]
Thiazolyl–Azetidin-2-One HybridsElectron-donating or -withdrawing groupsVancomycin-intermediate S. aureus (VISA)3.25 - 500[8]
Methicillin-resistant S. aureus (MRSA)125 - 500[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.

Modifications at the 2-Position of the Thiazole Ring

The substituent at the 2-position of the thiazole ring is another critical determinant of biological activity. While this guide focuses on the 2-methyl-4-phenyl-thiazole scaffold, it is instructive to consider how variations at this position impact efficacy. For example, in a series of modafinil analogues, replacing a carboxamide group with various substituted and unsubstituted thiazoles linked via the 2-position led to a range of activities at the dopamine transporter (DAT).[9] Introduction of a methyl group at this position resulted in slightly higher activity on DAT, whereas larger aliphatic groups like ethyl, n-propyl, and isopropyl led to decreased activity.[9] This suggests that the size and nature of the substituent at the 2-position are crucial for optimal interaction with the target protein.

Molecular Targets and Signaling Pathways

The diverse biological activities of 2-methyl-4-phenyl-thiazole derivatives stem from their ability to interact with a variety of molecular targets, including protein kinases and enzymes involved in microbial metabolism.

Anticancer Targets: Kinase Inhibition

Many thiazole-based anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. Key kinase targets include:

  • c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor growth and metastasis. Several thiazole derivatives have been developed as c-Met inhibitors.[10]

  • VEGFR-2: Vascular endothelial growth factor receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 is a well-established anticancer strategy.

  • Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.

Below is a conceptual diagram illustrating the central role of these kinases in cancer signaling pathways.

Signaling_Pathways cluster_cMet c-Met Pathway cluster_VEGFR2 VEGFR-2 Pathway cluster_Aurora Aurora Kinase Pathway cMet c-Met Receptor PI3K_cMet PI3K/AKT cMet->PI3K_cMet RAS_cMet RAS/MAPK cMet->RAS_cMet HGF HGF HGF->cMet Activation Proliferation_cMet Proliferation/ Survival PI3K_cMet->Proliferation_cMet RAS_cMet->Proliferation_cMet VEGFR2 VEGFR-2 Receptor PLCg PLCγ VEGFR2->PLCg PI3K_VEGF PI3K/AKT VEGFR2->PI3K_VEGF VEGF VEGF VEGF->VEGFR2 Activation Proliferation_VEGF Proliferation/ Migration PLCg->Proliferation_VEGF PI3K_VEGF->Proliferation_VEGF Aurora Aurora Kinases (A, B, C) Mitosis Mitotic Progression Aurora->Mitosis Regulation Thiazole 2-Methyl-4-Phenyl-Thiazole Derivatives Thiazole->cMet Thiazole->VEGFR2 Thiazole->Aurora Hantzsch_Synthesis Reactants 2-Bromoacetophenone + Thiourea Reaction Reflux in Methanol (30-60 min) Reactants->Reaction Workup Cool & Pour into 5% Na2CO3 solution Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Product 2-Amino-4-phenylthiazole Isolation->Product MTT_Assay Start Seed Cells in 96-well Plate Treatment Treat with Compounds Start->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation MTT_add Add MTT Solution Incubation->MTT_add Formazan_formation Incubate (3-4h) (Viable cells form formazan) MTT_add->Formazan_formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_formation->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement Analysis Calculate IC50 Measurement->Analysis

Sources

Comparative

A Researcher's Guide to the Statistical Analysis of Comparative Data for Thiazole Derivatives

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3][4][5] Its derivatives exhibit a remarkable breadth of pharmacological activities, incl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3][4][5] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2][3][6][7] The development of novel, potent, and selective therapeutic agents hinges on the rigorous comparative analysis of these derivatives. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the statistical analysis of comparative data for thiazole derivatives, from synthesis to biological evaluation and structure-activity relationship (SAR) studies.

Part 1: Comparative Synthesis of Thiazole Derivatives: A Quantitative Overview

The synthetic route chosen to access a library of thiazole derivatives significantly impacts the feasibility and efficiency of a research program. A comparative analysis of different synthetic methodologies is crucial for selecting the most appropriate approach. The classical Hantzsch thiazole synthesis remains a widely used and versatile method.[1][8] However, modern variations, such as microwave-assisted and ultrasound-promoted reactions, offer significant advantages in terms of reaction time and yield.[1]

Table 1: Comparative Analysis of Key Thiazole Synthesis Methodologies [1]

MethodologyKey ReactantsCatalyst/ConditionsReaction TimeTemperature (°C)Yield (%)
Hantzsch Synthesis (Conventional) α-Haloketone, ThioamideMethanol, Heat30 min100~99
Hantzsch Synthesis (Microwave-assisted) 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthioureaMethanol, Microwave30 min9095
Hantzsch Synthesis (One-Pot, Ultrasound) 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydesSilica supported tungstosilisic acid, Ultrasonic irradiationNot SpecifiedNot SpecifiedHigh
Enzymatic Synthesis Secondary amine, Benzoyl isothiocyanate, Dimethyl acetylenedicarboxylateα-amylase, EthanolNot SpecifiedNot SpecifiedGood
Experimental Protocol: Conventional Hantzsch Thiazole Synthesis[1]

This protocol describes the synthesis of 2-amino-4-phenylthiazole.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Add the 5% sodium carbonate solution to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified 2-amino-4-phenylthiazole.

  • Characterize the final product using techniques such as NMR and mass spectrometry.[9][10][11]

Part 2: Comparative Biological Evaluation: Generating Robust Data

The cornerstone of any comparative analysis is high-quality, reproducible biological data. This section details standardized protocols for evaluating the anticancer and antimicrobial activities of thiazole derivatives.

Anticancer Activity: Cell Viability Assays

A common method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[12]

  • Complete cell culture medium

  • Thiazole derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the thiazole derivatives and a vehicle control (DMSO). Include a positive control (e.g., a known anticancer drug like cisplatin or doxorubicin).[10][13]

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at approximately 570 nm.[4] The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, using statistical software like GraphPad Prism.[13]

Table 2: Illustrative Comparative Anticancer Activity of Thiazole Derivatives

Compound/AnalogTarget Cancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Substituted Thiazole Derivative 4cMCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41
Substituted Thiazole Derivative 4cHepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51
Thiazolobenzimidazole-Thiazole Hybrid 16bHCT-116 (Colon Cancer)4.31 ± 1.07Doxorubicin7.05 ± 0.49
4-Phenyl-2-(pyridyl methylene)hydrazinyl) thiazole 2fA549 (Lung Cancer)>2.59 (Selectivity Index)Cisplatin-

Note: Data compiled from various sources for illustrative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.[12]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy of thiazole derivatives is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[14][16]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Thiazole derivatives

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)[16]

  • 96-well microplates

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Perform serial two-fold dilutions of the thiazole derivatives in the appropriate broth in a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 3: Illustrative Comparative Antimicrobial Activity of Thiazole Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Thiazole-based Schiff base15.00 ± 0.01 (Zone of Inhibition in mm)14.40 ± 0.04 (Zone of Inhibition in mm)-
2,4-disubstituted-1,3-thiazole (36)3.39-4.113.59-4.23-
Pyrazolyl–thiazole derivative 7d15.63-15.63

Note: Data compiled from various sources for illustrative purposes. The methods of evaluation may differ (e.g., zone of inhibition vs. MIC).[8][14][16]

Part 3: Statistical Analysis and Structure-Activity Relationship (SAR)

Fundamental Statistical Analyses

For comparative studies, statistical tests such as the t-test (for comparing two groups) and Analysis of Variance (ANOVA) (for comparing more than two groups) are fundamental.[11][13] These tests determine whether the observed differences in activity between different thiazole derivatives are statistically significant. A p-value of less than 0.05 is typically considered statistically significant.[13]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[17][18][19][20] 2D-QSAR and 3D-QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.[20][21]

The general workflow for a QSAR study involves:

  • Data Set Preparation: A series of thiazole derivatives with their corresponding biological activities (e.g., pIC50, which is the negative logarithm of the IC50 value) is compiled.[19][20]

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

  • Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity.[18][19]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.[18]

A statistically robust QSAR model is characterized by a high correlation coefficient (r²) and a high cross-validated correlation coefficient (q²).[18][20]

QSAR_Workflow cluster_Data Data Preparation cluster_Modeling Model Development cluster_Validation Model Validation & Prediction Thiazole_Library Library of Thiazole Derivatives Descriptor_Calc Calculate Molecular Descriptors Thiazole_Library->Descriptor_Calc Biological_Data Biological Activity Data (IC50, MIC) MLR Multiple Linear Regression Biological_Data->MLR Descriptor_Calc->MLR QSAR_Model Develop QSAR Model MLR->QSAR_Model Validation Internal & External Validation QSAR_Model->Validation Prediction Predict Activity of New Derivatives Validation->Prediction

Caption: A generalized workflow for Quantitative Structure-Activity Relationship (QSAR) analysis.

Part 4: Molecular Docking as a Predictive Tool

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target.[18][22][23] This method is invaluable for elucidating the potential mechanism of action of thiazole derivatives and for prioritizing compounds for synthesis and biological testing.

The process involves:

  • Preparation of Receptor and Ligand: The 3D structures of the protein target and the thiazole derivatives are prepared.

  • Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

  • Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The results are then analyzed to identify the most likely binding mode and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Docking studies can provide valuable insights that correlate with experimental findings. For instance, a lower docking score (indicating a higher predicted binding affinity) may correspond to a lower experimental IC50 value.[9]

Molecular_Docking cluster_Docking Docking Simulation cluster_Output Analysis Protein Protein Target (Receptor) Docking_Algorithm Docking Algorithm Protein->Docking_Algorithm Thiazole Thiazole Derivative (Ligand) Thiazole->Docking_Algorithm Scoring_Function Scoring Function Docking_Algorithm->Scoring_Function Binding_Pose Predicted Binding Pose Scoring_Function->Binding_Pose Binding_Affinity Estimated Binding Affinity Scoring_Function->Binding_Affinity Interaction_Analysis Key Molecular Interactions Binding_Pose->Interaction_Analysis

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone

Handling novel synthetic organic compounds like (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone requires a rigorous, mechanistic approach to laboratory safety. For researchers and drug development professionals, personal pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling novel synthetic organic compounds like (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone requires a rigorous, mechanistic approach to laboratory safety. For researchers and drug development professionals, personal protective equipment (PPE) cannot be treated as a passive barrier; it must be integrated into a self-validating operational workflow.

This guide provides the essential safety logistics, hazard causality, and procedural frameworks required to handle this thiazole derivative safely, ensuring compliance with federal standards and protecting laboratory personnel from acute and chronic exposures.

Mechanistic Hazard Assessment: The Causality of Risk

To select the appropriate PPE, we must first understand the physicochemical properties of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone that dictate its hazard profile:

  • Lipophilicity and Dermal Penetration: The molecular structure consists of a lipophilic phenyl ring and a 2-methylthiazole moiety linked by a methanone (ketone) bridge. This high lipophilicity allows the compound to rapidly penetrate the lipid bilayer of the stratum corneum. This risk is exponentially magnified when the compound is solubilized in permeation-enhancing organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which act as "Trojan horses" to carry the solute through the skin barrier.

  • Sensitization Potential: Thiazole derivatives are known to act as haptens. Upon dermal contact, they can covalently bind to epidermal proteins, potentially triggering allergic contact dermatitis or broader immune sensitization.

  • Aerosolization Risk: In its dry, crystalline, or milled powder form, the compound poses a significant inhalation hazard. Micro-particulates can easily become airborne due to electrostatic repulsion during weighing.

Because the chronic toxicity and specific target organ toxicity (STOT) of many research-grade thiazole derivatives are not fully characterized, they must be handled as "Particularly Hazardous Substances" under the[1].

Core PPE Requirements: A Self-Validating System

A robust safety protocol relies on "self-validating" systems—mechanisms where a failure in the protective barrier is immediately and visually apparent to the user.

Dermal Protection (Hand & Body)
  • Self-Validating Double-Gloving: When handling the compound in solvent solutions, standard nitrile gloves offer less than 5 minutes of breakthrough resistance against DMSO. You must use a dual-layer system: a brightly colored inner nitrile glove (e.g., green, 4-mil) and a contrasting outer glove (e.g., blue, 6-mil). If the outer glove suffers a micro-tear or chemical degradation, the inner color immediately shows through, prompting an immediate glove change.

  • Body Coverage: A flame-resistant (FR) 100% cotton lab coat with knit cuffs is mandatory. Knit cuffs prevent the sleeves from rolling up and exposing the vulnerable skin of the wrists, a common failure point in lab safety.

Eye, Face, and Respiratory Protection
  • Splash Goggles: Standard safety glasses are insufficient. ANSI Z87.1 D3-rated chemical splash goggles must be worn to provide a complete peripheral seal against solvent micro-droplets.

  • Respirators: While primary handling must occur inside a certified chemical fume hood, any unavoidable open-bench handling of the dry powder requires a[2] to mitigate inhalation risks.

Quantitative PPE Data & Material Compatibility

The following table summarizes the required PPE specifications, breakthrough times, and replacement frequencies to ensure operational integrity.

PPE CategoryMaterial SpecificationThicknessBreakthrough Time (DMSO/DMF)Replacement Frequency
Inner Glove Nitrile (Bright Color)4–5 mil< 5 minutesEvery 2 hours or upon doffing
Outer Glove Nitrile or Neoprene6–8 mil< 5 minutesImmediately upon solvent splash
Eye Protection Polycarbonate GogglesANSI Z87.1 D3N/A (Impermeable)Clean daily; replace if scratched
Body Protection FR Cotton Lab CoatStandardN/AWeekly, or immediately if contaminated
Respirator N95 / P100 ParticulateNIOSH ApprovedN/ADiscard after single use

Step-by-Step Operational Workflows

The National Research Council's dictates that administrative controls and strict procedural workflows are just as critical as the physical PPE[3].

Phase 1: Powder Dispensing and Weighing

Causality: Dry powders are highly susceptible to electrostatic scatter.

  • Verify Engineering Controls: Ensure the chemical fume hood or vented balance enclosure is operating at a face velocity of 80–120 feet per minute (fpm).

  • Don Core PPE: Apply lab coat, splash goggles, and a single layer of nitrile gloves.

  • Static Mitigation: Activate a static-eliminating ionizer near the analytical balance. This neutralizes the static charge on the (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone powder, preventing it from aerosolizing.

  • Dispense: Weigh the required mass using a disposable anti-static spatula into a pre-tared, sealable glass vial.

  • Seal and Decontaminate: Crucial Step: Cap the vial tightly before removing it from the balance enclosure. Wipe down the exterior of the vial and the balance pan with a 70% ethanol solution to neutralize residual dust.

Phase 2: Solubilization and Assay Preparation

Causality: Solvents like DMSO rapidly degrade nitrile and carry dissolved hazards through the skin.

  • Upgrade PPE: Don your second pair of contrasting outer nitrile gloves.

  • Solvent Transfer: Inside the fume hood, use a calibrated positive-displacement micropipette to transfer the solvent into the sealed vial containing the compound.

  • Agitation: Vortex the sealed vial. Do not sonicate unsealed containers , as ultrasonic waves generate highly concentrated, hazardous micro-aerosols of the dissolved drug.

  • Immediate Doffing upon Splash: If a single drop of DMSO/compound solution contacts your outer glove, immediately pause the workflow, carefully remove the outer gloves, and don a fresh pair.

Phase 3: Waste Segregation and Disposal
  • Liquid Waste: Collect all solvent waste containing the compound in a designated, chemically compatible high-density polyethylene (HDPE) carboy labeled "Non-Halogenated Organic Waste" (or "Halogenated" if DCM/Chloroform was used).

  • Solid Waste: Dispose of contaminated spatulas, weigh boats, and outer gloves in a sealed, rigid solid hazardous waste container. Do not leave contaminated consumables exposed in the hood.

  • Doffing Sequence: Remove PPE in the following order to prevent self-contamination: Outer gloves Lab coat Goggles Inner gloves. Wash hands thoroughly with soap and water immediately after doffing.

Workflow Visualization

The following diagram illustrates the logical progression of hazard mitigation and PPE utilization when handling this compound.

G Start Pre-Task Risk Assessment (Hazard ID) Ventilation Verify Fume Hood Airflow (>100 fpm) Start->Ventilation Step 1 PPE_Don Don Core PPE (Nitrile, Goggles, Lab Coat) Ventilation->PPE_Don Step 2 Weighing Weighing & Dispensing (Powder Hazard) PPE_Don->Weighing Step 3 Solubilization Solubilization in DMSO/DMF (Splash & Permeation Hazard) Weighing->Solubilization Step 4 Disposal Waste Segregation & Disposal Solubilization->Disposal Step 5 PPE_Doff Doff PPE & Wash Hands (Decontamination) Disposal->PPE_Doff Step 6

Caption: Sequential workflow for safe handling and PPE utilization during chemical processing.

References

  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2015). Personal Protective Equipment. Centers for Disease Control and Prevention.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.